Product packaging for Syzalterin(Cat. No.:)

Syzalterin

Cat. No.: B157492
M. Wt: 298.29 g/mol
InChI Key: VDYGMHWAKRDYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Syzalterin has been reported in Pancratium maritimum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O5 B157492 Syzalterin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-7,18,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYGMHWAKRDYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Syzalterin: A Technical Overview of its Neuroactive and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Syzalterin, a rare flavone chemically identified as 6,8-dimethylapigenin, has emerged as a molecule of significant interest due to its distinct neuroactive properties and potential anti-inflammatory effects. This technical guide provides a comprehensive analysis of the current understanding of this compound's mechanism of action, supported by available preclinical data.

Core Mechanism of Action: Neuro-inhibition and Anti-inflammatory Pathways

This compound's primary mechanism of action revolves around two key activities: modulation of neuronal firing and inhibition of nitric oxide (NO) production. The neuroactive effects are characterized by a significant reduction in neuronal firing and bursting rates, exhibiting a pharmacological profile comparable to high-THC hashish.[1][2][3][4][5] This suggests an interaction with neuronal signaling pathways that regulate excitability.

In addition to its neuroactive profile, this compound has been identified as an inhibitor of nitric oxide (NO) production, with an IC50 of 1.87 μg/mL.[6] This inhibitory action on NO synthase points towards a potential role in mitigating inflammatory processes, as NO is a key signaling molecule in inflammation.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on this compound.

ParameterValueExperimental ContextSource
IC50 for NO Production Inhibition 1.87 μg/mLInhibition of nitric oxide production[6]
Neuronal Activity Modulation Significant inhibition of Mean Firing Rate (MFR) and Mean Bursting Rate (MBR)Multielectrode Array (MEA) analysis on cultured rat cortical neurons[1][2][3]

Experimental Protocols

The foundational understanding of this compound's mechanism of action is derived from specific in vitro experiments. The methodologies for these key experiments are detailed below.

1. Multielectrode Array (MEA) Analysis of Rat Cortical Neurons:

  • Objective: To determine the effect of this compound on the spontaneous electrical activity of neuronal networks.

  • Methodology:

    • Primary cortical neurons were isolated from rat embryos and cultured on multielectrode arrays.

    • A lipophilic fraction (ZL_lipo) from a 2-propanol extract of Zornia latifolia, containing this compound, was prepared.

    • The cultured neuronal networks were exposed to the ZL_lipo fraction, as well as to pure this compound standard.

    • Spontaneous electrical activity, specifically the Mean Firing Rate (MFR) and Mean Bursting Rate (MBR), was recorded and analyzed before and after exposure.

    • Control experiments were conducted with other flavonoids present in the extract, such as apigenin and genistein, to ensure the observed effects were specific to this compound.[1][2][3]

2. Nitric Oxide (NO) Production Inhibition Assay:

  • Objective: To quantify the inhibitory effect of this compound on nitric oxide production.

  • Methodology:

    • A suitable cell line capable of producing NO upon stimulation (e.g., macrophage cell line like RAW 264.7) is typically used.

    • Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound.

    • The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

    • The IC50 value, the concentration of this compound required to inhibit 50% of NO production, is then calculated.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures, the following diagrams have been generated.

Syzalterin_Neuroactive_Pathway This compound This compound Neuronal_Receptor Neuronal Receptor (Putative Target) This compound->Neuronal_Receptor Downstream_Signaling Downstream Signaling Cascade Neuronal_Receptor->Downstream_Signaling Ion_Channel Ion Channel Modulation Downstream_Signaling->Ion_Channel Inhibition Inhibition of MFR & MBR Ion_Channel->Inhibition

Caption: Putative signaling pathway for the neuro-inhibitory action of this compound.

Syzalterin_Anti_inflammatory_Pathway This compound This compound NOS Nitric Oxide Synthase (NOS) This compound->NOS Inhibits NO_Production Nitric Oxide (NO) Production NOS->NO_Production Inflammation Inflammatory Response NO_Production->Inflammation

Caption: Mechanism of this compound's anti-inflammatory effect via NOS inhibition.

MEA_Experimental_Workflow Start Isolate & Culture Rat Cortical Neurons on MEA Baseline Record Baseline Neuronal Activity (MFR, MBR) Start->Baseline Exposure Expose Neurons to This compound Baseline->Exposure Post_Exposure Record Post-Exposure Neuronal Activity Exposure->Post_Exposure Analysis Compare Baseline vs. Post-Exposure Activity Post_Exposure->Analysis End Determine Inhibitory Effect Analysis->End

Caption: Workflow for Multielectrode Array (MEA) analysis of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action molecule with both neuroactive and anti-inflammatory potential. Its cannabis-like effects on neuronal firing, coupled with its ability to inhibit nitric oxide production, suggest a broad range of therapeutic possibilities. Further research is warranted to elucidate the specific neuronal receptors and signaling pathways targeted by this compound and to explore its efficacy and safety in in vivo models of neurological and inflammatory disorders. The distinctive pharmacological properties of this compound open avenues for its potential development as a novel neuroactive drug.[1][2][3][4][5]

References

Syzalterin (6,8-dimethylapigenin): A Technical Guide on its Structure, Properties, and Neuroactive Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syzalterin, also known as 6,8-dimethylapigenin, is a rare flavone that has garnered recent scientific interest due to its notable neuroactive properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, covering its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its characterization and a hypothesized signaling pathway for its cannabis-like effects are presented. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound is a C-methylated derivative of the common flavonoid apigenin. Its chemical structure is characterized by a flavone backbone with methyl groups substituted at the 6 and 8 positions of the A-ring.

Table 1: Physicochemical Properties of this compound (6,8-dimethylapigenin)

PropertyValueSource
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethylchromen-4-onePubChem
Molecular Formula C₁₇H₁₄O₅PubChem[1]
Molecular Weight 298.29 g/mol PubChem[1]
Monoisotopic Mass 298.08412354 DaPubChem[1]
Melting Point Data not available in the reviewed literature.
Solubility Data not available in the reviewed literature.
XLogP3-AA 3.4PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 1PubChem

Biological Activity and Mechanism of Action

The most significant biological activity of this compound reported to date is its cannabis-like effect on neuronal activity. A key study demonstrated that this compound significantly inhibits the mean firing rate (MFR) and mean bursting rate (MBR) of cultured rat cortical neurons[2][3][4]. These inhibitory effects were comparable to those observed with high-THC hashish, suggesting a potent neuroactive profile[2][3][4].

Putative Signaling Pathway

While the precise molecular targets of this compound are yet to be definitively identified, the neuropharmacological actions of flavonoids are often mediated through the modulation of major inhibitory and excitatory neurotransmitter systems. Based on the observed effects and the known pharmacology of similar flavonoids, a putative signaling pathway for this compound's action involves the potentiation of GABAergic inhibition.

It is hypothesized that this compound acts as a positive allosteric modulator of the GABA-A receptor. Binding of this compound to a site on the GABA-A receptor complex is thought to enhance the receptor's affinity for its endogenous ligand, gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, which manifests as a reduction in firing and bursting rates.

Syzalterin_Signaling_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Potentiates GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability (Decreased MFR & MBR) Hyperpolarization->Reduced_Excitability Leads to

Putative signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

The characterization and evaluation of this compound's neuroactive properties involve a combination of analytical chemistry and electrophysiological techniques. The following are detailed methodologies for key experiments cited in the literature.

Isolation and Identification of this compound

The workflow for isolating and identifying this compound from a plant matrix typically involves extraction, chromatographic separation, and spectroscopic analysis.

Syzalterin_Isolation_Workflow Plant_Material Plant Material (e.g., Zornia latifolia) Extraction 2-Propanol Extraction Plant_Material->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Active_Fraction Active Fraction Collection (Guided by MEA) Fractionation->Active_Fraction HPLC_MS HPLC-MS Analysis Active_Fraction->HPLC_MS NMR NMR Spectroscopy (1H, 13C, 2D) Active_Fraction->NMR Identification Structure Elucidation (this compound) HPLC_MS->Identification NMR->Identification

Workflow for the isolation and identification of this compound.

3.1.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

  • Objective: To separate and identify this compound in a complex mixture.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole)[5][6].

  • Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50mm) is typically used[5].

  • Mobile Phase: A gradient of an aqueous solvent (A), often water with 0.1% formic acid or 0.02% acetic acid, and an organic solvent (B), such as acetonitrile with 0.02% acetic acid[5].

  • Gradient Elution: A typical gradient might be: 0-11 min, 5-60% B; 11-13 min, 60-95% B; 13-17 min, hold at 95% B; 17-19 min, 95-5% B; 19-20 min, hold at 5% B[5].

  • Flow Rate: Approximately 0.3 mL/min[5].

  • Mass Spectrometry: Operated in positive or negative ionization mode, with scans to detect the parent ion of this compound (m/z 299.09 [M+H]⁺ or 297.07 [M-H]⁻) and its fragmentation patterns[6].

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure of the isolated compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher)[7].

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., methanol-d4, DMSO-d6)[7].

  • Experiments: A suite of 1D and 2D NMR experiments are performed, including:

    • ¹H NMR: To identify proton environments.

    • ¹³C NMR: To identify carbon environments.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the molecular structure[8][9].

Multielectrode Array (MEA) Electrophysiology
  • Objective: To assess the effect of this compound on the spontaneous electrical activity of neuronal networks.

  • Cell Culture:

    • Primary cortical neurons are dissociated from embryonic rat brains (E18)[10][11].

    • The dissociated neurons are plated onto MEA plates coated with an adhesion promoter like poly-L-lysine and laminin[11].

    • The cultures are maintained in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) in a humidified incubator at 37°C and 5% CO₂ for several weeks to allow for the formation of mature neuronal networks[10][11].

  • Recording Protocol:

    • Baseline spontaneous activity of the neuronal networks is recorded for a set duration (e.g., 10-20 minutes) using the MEA system[12].

    • This compound, dissolved in a vehicle such as DMSO and then diluted in the culture medium, is applied to the cultures at the desired final concentrations.

    • Following a brief incubation period, the neuronal activity is recorded again for the same duration.

    • Data is acquired and analyzed to determine key parameters such as mean firing rate (MFR) and mean bursting rate (MBR)[2][3][4].

Conclusion and Future Directions

This compound is an intriguing neuroactive flavonoid with demonstrated cannabis-like inhibitory effects on neuronal network activity. Its unique structure and potent biological activity make it a compelling candidate for further investigation in the context of neurological and psychiatric disorders where neuronal hyperexcitability is a contributing factor.

Future research should focus on:

  • Elucidating the precise molecular target(s) of this compound: While the GABA-A receptor is a strong candidate, direct binding and functional assays are needed for confirmation.

  • Determining its pharmacokinetic and pharmacodynamic profiles: In vivo studies are necessary to understand its absorption, distribution, metabolism, excretion, and efficacy in animal models.

  • Investigating its structure-activity relationship: Synthesis and testing of this compound analogs could lead to the development of more potent and selective neuroactive compounds.

  • Exploring its therapeutic potential: Preclinical studies in models of epilepsy, anxiety, and other relevant disorders are warranted.

The information presented in this technical guide provides a solid foundation for these future endeavors, highlighting this compound as a promising lead compound in the field of neuropharmacology.

References

In Vitro Biological Activity of Syzalterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syzalterin, a rare C-dimethylated flavone (6,8-dimethylapigenin), has been identified as a potent neuroactive compound with distinctive pharmacological properties. Found in the plant Zornia latifolia, traditionally used as a marijuana substitute, this compound is the primary constituent responsible for the plant's cannabis-like effects observed in vitro.[1][2][3][4] This technical guide provides a comprehensive overview of the currently available in vitro biological data on this compound, details the experimental protocols used for its characterization, and outlines methodologies for future research into its potential therapeutic applications.

Quantitative Data Summary

To date, the in vitro biological activity of this compound has been predominantly characterized in the context of its effects on neuronal activity. Data on other potential activities, such as anticancer, anti-inflammatory, or antioxidant effects, are not yet available in the public domain. The primary quantitative data available pertains to its inhibitory effects on rat cortical neurons.

Biological Activity Assay Test System Parameter Result Reference
NeuroactivityMultielectrode Array (MEA)Cultured Rat Cortical NeuronsMean Firing Rate (MFR)Significant Inhibition[1][2][3][4]
NeuroactivityMultielectrode Array (MEA)Cultured Rat Cortical NeuronsMean Bursting Rate (MBR)Significant Inhibition[1][2][3][4]

Note: Specific IC50 or EC50 values for MFR and MBR inhibition by purified this compound have not been published. The effect was described as comparable to that of high-THC hashish.[1][2]

While direct evidence for other activities of this compound is lacking, studies on other C-dimethylated flavones suggest potential for anticancer activity. For instance, certain synthetic C-dimethylated flavones have demonstrated cytotoxicity against human adenocarcinoma A549 cells, with IC50 values in the micromolar range.[5]

Experimental Protocols

Assessment of Neuroactivity using Multielectrode Array (MEA)

This protocol describes the methodology used to determine the effect of this compound on the electrical activity of cultured neuronal networks.

Objective: To measure the mean firing rate (MFR) and mean bursting rate (MBR) of cultured rat cortical neurons upon exposure to this compound.

Materials and Equipment:

  • Primary cortical neurons from rat embryos

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • MEA plates (e.g., 60-electrode MEA2100-System)

  • MEA recording system and software (e.g., Multichannel Experimenter)

  • This compound standard

  • Vehicle control (e.g., DMSO)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Primary cortical neurons are seeded onto MEA plates and cultured for a sufficient period (e.g., 9-14 days) to allow for the formation of mature, synaptically-connected neuronal networks.[6]

  • Baseline Recording: Before the application of any compound, the baseline spontaneous electrical activity of the neuronal network is recorded for a stabilization period (e.g., 4-20 minutes).[6][7] This provides a control for each electrode.

  • Compound Application: A solution of this compound at the desired concentration is added to the culture medium in the MEA. A vehicle control is run in parallel.

  • Post-Treatment Recording: The electrical activity of the neurons is recorded continuously for a defined period (e.g., 8-30 minutes) after the addition of this compound.[6][8]

  • Data Analysis: The recorded electrical signals (spikes) are analyzed to determine key parameters of neuronal network activity.

    • Spike Detection: Action potentials (spikes) are detected when the signal exceeds a defined threshold (e.g., 5 times the standard deviation of the background noise).[8]

    • Mean Firing Rate (MFR): The average number of spikes recorded per unit of time (e.g., spikes per minute) across all active electrodes.

    • Mean Bursting Rate (MBR): The average number of bursts (a rapid succession of spikes) per unit of time across all active electrodes.

  • Normalization: The MFR and MBR values obtained post-treatment are normalized to the baseline values to determine the percentage of inhibition.

Proposed Protocol for Cytotoxicity Assessment (MTT Assay)

Based on studies of structurally related methylated flavones, this protocol is proposed for evaluating the potential anticancer activity of this compound.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials and Equipment:

  • Human cancer cell line (e.g., A549, SGC-7901)[5][9]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Workflows

Syzalterin_Neuronal_Inhibition cluster_effect Effect This compound This compound NeuronalReceptor Target Receptor(s) (Putative) This compound->NeuronalReceptor DownstreamSignaling Downstream Signaling Cascade NeuronalReceptor->DownstreamSignaling IonChannels Ion Channel Modulation DownstreamSignaling->IonChannels NeuronalActivity Neuronal Firing & Bursting Rate IonChannels->NeuronalActivity Inhibition Inhibition Inhibition->NeuronalActivity

Caption: Putative signaling pathway for this compound-induced neuronal inhibition.

MEA_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture 1. Culture Neurons on MEA Plate Stabilize 2. Stabilize Network (e.g., 9-14 days) Culture->Stabilize Baseline 3. Record Baseline Activity Stabilize->Baseline Treat 4. Apply this compound or Vehicle Baseline->Treat Record 5. Record Post-Treatment Activity Treat->Record SpikeDetect 6. Spike & Burst Detection Record->SpikeDetect Calculate 7. Calculate MFR & MBR SpikeDetect->Calculate Compare 8. Compare Treatment to Baseline Calculate->Compare

Caption: Experimental workflow for Multielectrode Array (MEA) analysis.

Future Directions and Proposed In Vitro Assays

The unique structure of this compound as a C-dimethylated flavone warrants a broader investigation into its biological activities. The following in vitro assays are recommended to build a comprehensive pharmacological profile.

Anti-inflammatory Activity
  • Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages: This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator NO in RAW 264.7 macrophage cells.

  • Inhibition of Protein Denaturation: This method evaluates the ability of a compound to prevent heat-induced denaturation of proteins like bovine serum albumin or egg albumin, a common screening method for anti-inflammatory potential.[10][11]

  • Human Red Blood Cell (HRBC) Membrane Stabilization: This assay measures the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic solutions, which is an indicator of anti-inflammatory activity.[12]

Antioxidant Capacity
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A common and rapid assay to determine the ability of a compound to act as a free radical scavenger.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Measures the capacity of a compound to scavenge the stable ABTS radical cation.[13]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its antioxidant power.[13]

Enzyme Inhibition
  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To determine if this compound has NSAID-like activity by inhibiting the enzymes responsible for prostaglandin synthesis.

  • Lipoxygenase (LOX) Inhibition Assay: To assess the inhibition of enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators.[14]

  • Cytochrome P450 (e.g., CYP3A4) Inhibition Assay: Given that many flavonoids interact with CYP enzymes, this assay is crucial to assess the potential for drug-drug interactions.[15]

  • Tyrosinase Inhibition Assay: To investigate potential applications in cosmetology for hyperpigmentation disorders.[16]

  • Alpha-glucosidase and Alpha-amylase Inhibition Assays: To explore potential anti-diabetic activity by inhibiting carbohydrate-digesting enzymes.[16]

Conclusion

This compound is a promising neuroactive flavone with a well-documented inhibitory effect on neuronal network activity in vitro. However, its full biological potential remains largely unexplored. The data and protocols presented in this guide serve as a foundational resource for the scientific community. The proposed future assays will be critical in elucidating the broader pharmacological profile of this compound, potentially uncovering new therapeutic applications in areas such as oncology, inflammation, and metabolic disorders, and paving the way for further drug development.

References

Scientific Inquiry: Re-evaluating Syzalterin's Role as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals no direct evidence to support the classification of Syzalterin as a nitric oxide synthase (NOS) inhibitor. While the user's request for an in-depth technical guide on this topic is noted, the foundational premise of this compound's activity as a NOS inhibitor is not substantiated by available research. This document will instead provide a summary of the current scientific understanding of this compound, based on the conducted literature search, and clarify the absence of data regarding its interaction with the nitric oxide synthase pathway.

This compound: A Flavone with Cannabimimetic Properties

This compound, a rare flavone identified as 6,8-dimethylapigenin, has been isolated from the plant Zornia latifolia.[1][2] This plant has been marketed as a "marijuana substitute" and is suspected to possess psychoactive properties.[1][2]

Research into the pharmacological effects of Zornia latifolia extracts has identified this compound as a key active compound responsible for its cannabis-like activity.[1][2] Specifically, studies on cultured rat cortical neurons have demonstrated that this compound significantly inhibits the mean firing rate (MFR) and mean bursting rate (MBR) of these neurons.[1][2] These inhibitory effects were found to be comparable to those observed with high-THC hashish.[1][2]

It is noteworthy that other flavonoids present in the plant extract, such as apigenin and genistein, did not produce the same inhibitory effects on neuronal activity, highlighting the distinctive pharmacological profile of this compound.[1][2]

The Absence of Evidence for Nitric Oxide Synthase Inhibition

Despite the interest in this compound's neuroactive properties, the current body of scientific literature does not contain studies investigating its potential role as a nitric oxide synthase inhibitor. The mechanism of action elucidated so far pertains to its effects on neuronal firing and bursting rates, and a direct link to the nitric oxide signaling pathway has not been established.

Consequently, the core requirements of the user's request—quantitative data on NOS inhibition, detailed experimental protocols for such assays, and signaling pathway diagrams illustrating this interaction—cannot be fulfilled. The creation of such a technical guide would be speculative and not grounded in empirical evidence.

Future Research Directions

The distinct pharmacological activity of this compound as a neuroactive compound suggests that it may be a valuable subject for further investigation.[1][2] Future research could explore its mechanism of action in greater detail, including its potential interactions with various signaling pathways. While a direct link to nitric oxide synthase has not been made, a broader screening of this compound's targets could reveal unexpected pharmacological properties.

Conclusion

References

The Endocannabinoid System: A Technical Guide for Researchers and Drug Development Professionals, with an Analysis of the Psychoactive Flavone Syzalterin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the endocannabinoid system (ECS), a ubiquitous and complex signaling network that plays a crucial role in regulating a multitude of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core components of the ECS, its intricate signaling pathways, and key experimental protocols for its investigation. Furthermore, this guide addresses the current understanding of Syzalterin, a rare flavone with reported cannabis-like activity, and proposes a framework for elucidating its potential interaction with the endocannabinoid system.

Core Components of the Endocannabinoid System

The endocannabinoid system is classically composed of three main pillars: the endocannabinoids themselves, the cannabinoid receptors they bind to, and the metabolic enzymes responsible for their synthesis and degradation.[1][2] This system is a key regulator of homeostasis, influencing everything from mood and appetite to pain and inflammation.[2][3]

Endocannabinoids

Endocannabinoids are endogenous lipid-based retrograde messengers that are synthesized "on-demand" from membrane lipid precursors in response to neuronal activity.[4][5] The two most well-characterized endocannabinoids are:

  • Anandamide (AEA): N-arachidonoylethanolamine was the first endocannabinoid to be identified. It acts as a partial agonist at CB1 receptors and has a lower efficacy at CB2 receptors.[6]

  • 2-Arachidonoylglycerol (2-AG): This is the most abundant endocannabinoid in the brain and acts as a full agonist at both CB1 and CB2 receptors.[7]

Cannabinoid Receptors

Cannabinoid receptors are G protein-coupled receptors (GPCRs) that are the primary targets of endocannabinoids and phytocannabinoids like Δ⁹-tetrahydrocannabinol (THC).[8][9] The two main cannabinoid receptors are:

  • Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, particularly in the hippocampus, basal ganglia, cerebellum, and cortex, CB1 receptors are responsible for the psychotropic effects of cannabinoids.[10][11] They are also found in peripheral tissues, including the liver, adipose tissue, and skeletal muscle.

  • Cannabinoid Receptor 2 (CB2): Primarily located in the peripheral nervous system and on immune cells, CB2 receptors are key modulators of inflammatory and immune responses.[3][11]

Metabolic Enzymes

The synthesis and degradation of endocannabinoids are tightly regulated by a suite of enzymes, ensuring their signaling is spatially and temporally controlled.

  • Synthesis Enzymes:

    • N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD): The primary enzyme responsible for the synthesis of anandamide from N-arachidonoyl phosphatidylethanolamine (NAPE).[8]

    • Diacylglycerol lipase (DAGL): The key enzyme in the biosynthesis of 2-AG from diacylglycerol.[8]

  • Degradation Enzymes:

    • Fatty Acid Amide Hydrolase (FAAH): The principal enzyme for the degradation of anandamide into arachidonic acid and ethanolamine.[4]

    • Monoacylglycerol Lipase (MAGL): The primary enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol.[12]

Signaling Pathways of the Endocannabinoid System

The endocannabinoid system primarily functions through retrograde signaling, a unique form of intercellular communication where the signaling molecule is released from the postsynaptic neuron and acts on the presynaptic neuron.[13][14]

Retrograde Signaling

Upon postsynaptic depolarization and subsequent calcium influx, endocannabinoids are synthesized and released from the postsynaptic membrane. They then travel backward across the synaptic cleft and bind to presynaptic CB1 receptors.[4][14] Activation of presynaptic CB1 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[8] This ultimately results in a reduction of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE), depending on the synapse type.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NT_Vesicle Neurotransmitter Vesicle CB1R CB1 Receptor VGCC Voltage-gated Ca2+ Channel CB1R->VGCC Inhibits NT_Release Neurotransmitter Release VGCC->NT_Release Triggers NT_Receptor Neurotransmitter Receptor NT_Release->NT_Receptor Activates NMDAR NMDA Receptor Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Allows eCB_Synth Endocannabinoid Synthesis Ca_Influx->eCB_Synth Initiates eCB Anandamide 2-AG eCB_Synth->eCB Produces eCB->CB1R Binds to (Retrograde) NT_Receptor->NMDAR Depolarization

Endocannabinoid Retrograde Signaling Pathway

This compound: A Flavone with Cannabis-Like Activity

This compound (6,8-dimethylapigenin) is a rare flavone isolated from the plant Zornia latifolia, which has been marketed as a "marijuana substitute."[10][15] Studies have shown that a lipophilic extract of Zornia latifolia containing this compound can significantly inhibit the mean firing rate and mean bursting rate of cultured rat cortical neurons, an effect comparable to that of high-THC hashish.[10][15] While other flavonoids present in the extract, such as apigenin and genistein, did not produce this effect, pure this compound mimicked the inhibitory action, suggesting it is the primary psychoactive component.[10][15]

Mechanism of Action: An Unresolved Question

Despite its observed cannabis-like effects, the precise molecular mechanism of action of this compound remains to be elucidated. To date, there is no published data demonstrating direct interaction of this compound with cannabinoid receptors (CB1 or CB2) or the primary endocannabinoid metabolic enzymes (FAAH or MAGL). The current evidence is purely functional, indicating a downstream effect on neuronal activity that resembles that of cannabinoids.

Quantitative Data

Due to the limited research on this compound's interaction with the endocannabinoid system, no direct quantitative data such as binding affinities (Ki) or inhibitory concentrations (IC50) are available. For comparison, the table below summarizes the binding affinities of the primary endocannabinoids for human cannabinoid receptors.

CompoundReceptorBinding Affinity (Ki) [nM]Reference
AnandamideCB189.7[9]
CB2371[9]
2-AGCB1472[9]
CB21400[9]

Experimental Protocols

To investigate the potential interaction of a novel compound like this compound with the endocannabinoid system, a series of well-established in vitro assays can be employed.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the ability of a test compound to displace a radiolabeled ligand from the cannabinoid receptors, thereby indicating its binding affinity.[3]

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Non-specific binding control: Unlabeled CP-55,940.

  • Test compound: this compound at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membrane preparation (5-10 µg protein/well), the radioligand [³H]CP-55,940 (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CP-55,940 (e.g., 10 µM).

  • Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep_reagents Prepare Reagents: - Cell Membranes (CB1/CB2) - [3H]CP-55,940 - this compound dilutions - Assay Buffer start->prep_reagents add_to_plate Add to 96-well Plate: - Membranes - [3H]CP-55,940 - this compound prep_reagents->add_to_plate incubation Incubate at 30°C for 60-90 min add_to_plate->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Measure Radioactivity (Scintillation Counter) wash->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end start Start prep_reagents Prepare Reagents: - FAAH Enzyme - AAMCA Substrate - this compound dilutions - Assay Buffer start->prep_reagents add_to_plate Add to 96-well Plate: - FAAH Enzyme - this compound prep_reagents->add_to_plate pre_incubation Pre-incubate at 37°C for 10-15 min add_to_plate->pre_incubation add_substrate Add AAMCA Substrate to Initiate Reaction pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence analysis Data Analysis: - Calculate Reaction Rate - Determine % Inhibition - Calculate IC50 measure_fluorescence->analysis end End analysis->end

References

Methodological & Application

Application Notes: Synthesis of 6,8-dimethylapigenin (Syzalterin)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6,8-dimethylapigenin, also known as Syzalterin, is a rare flavone that has garnered interest in the scientific community for its potential neuroactive properties. Structurally, it is a derivative of apigenin with two methyl groups at the 6 and 8 positions of the A-ring. The limited availability of this compound from natural sources necessitates robust and efficient synthetic protocols to enable further pharmacological investigation. This document outlines a plausible synthetic strategy for 6,8-dimethylapigenin, designed for researchers in medicinal chemistry and drug development. The proposed synthesis is based on established methodologies for flavone construction, addressing the key challenge of preparing the requisite substituted acetophenone intermediate.

Synthetic Strategy Overview

The synthesis of 6,8-dimethylapigenin can be approached via a multi-step process, beginning with a suitable phloroglucinol derivative. The core of this strategy is the construction of the flavone backbone using a Baker-Venkataraman rearrangement, a reliable method for synthesizing chromones and flavones.

The overall workflow can be divided into two main parts:

  • Flavone Ring Formation and Deprotection: Construction of the flavone scaffold by reacting the key acetophenone intermediate with a substituted benzoyl chloride, followed by cyclization and final deprotection to yield the target molecule, 6,8-dimethylapigenin.

Data Summary

The following table summarizes the key transformations, reagents, and expected yields for the synthesis of 6,8-dimethylapigenin. Yields are estimated based on literature precedents for analogous reactions and may require optimization.

StepTransformationStarting MaterialKey ReagentsProductExpected Yield (%)
1C-methylationPhloroacetophenoneMethyl iodide, Methanolic potassium hydroxide2',4',6'-Trihydroxy-3',5'-dimethylacetophenone5-10
2Selective O-methylationIntermediate from Step 1Dimethyl sulfate (DMS), K₂CO₃, Acetone2'-Hydroxy-4',6'-dimethoxy-3',5'-dimethylacetophenone80-90
3Acylation (Esterification)Intermediate from Step 24-Acetoxybenzoyl chloride, PyridineAcylated Ester Intermediate90-95
4Baker-Venkataraman RearrangementAcylated Ester IntermediatePotassium hydroxide (KOH), Pyridine1,3-Diketone Intermediate85-95
5Cyclization & Deprotection1,3-Diketone IntermediateAcetic acid, Sulfuric acid6,8-dimethyl-5-hydroxy-7,4'-dimethoxyflavone80-90
6DemethylationIntermediate from Step 5Boron tribromide (BBr₃), Dichloromethane (DCM)6,8-dimethylapigenin (this compound) 70-80

Experimental Protocols

Part 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxy-3',5'-dimethylacetophenone

This part details the preparation of the key acetophenone intermediate.

Protocol 1.1: C-methylation of Phloroacetophenone

Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Dissolve phloroacetophenone (1.0 eq) in methanol.

  • Prepare a solution of potassium hydroxide (3.0 eq) in methanol.

  • Cool the phloroacetophenone solution to 0 °C in an ice bath.

  • Slowly add the methanolic KOH solution to the cooled phloroacetophenone solution under stirring.

  • Add methyl iodide (3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with cold, dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2',4',6'-trihydroxy-3',5'-dimethylacetophenone. Due to low yields, this step requires careful execution.[1]

Protocol 1.2: Selective O-methylation

  • To a solution of 2',4',6'-trihydroxy-3',5'-dimethylacetophenone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Add dimethyl sulfate (DMS, 2.2 eq) dropwise to the suspension.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • To the residue, add ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield 2'-hydroxy-4',6'-dimethoxy-3',5'-dimethylacetophenone.

Part 2: Flavone Ring Formation and Final Synthesis

This part describes the construction of the flavone core and final deprotection.

Protocol 2.1: Acylation with 4-Acetoxybenzoyl Chloride

  • Dissolve 2'-hydroxy-4',6'-dimethoxy-3',5'-dimethylacetophenone (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add 4-acetoxybenzoyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the acylated ester intermediate.

Protocol 2.2: Baker-Venkataraman Rearrangement

  • Suspend the acylated ester (1.0 eq) in anhydrous pyridine.

  • Add powdered potassium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours. The color of the reaction mixture will typically change to a deep yellow or orange.

  • Pour the reaction mixture into ice-cold dilute hydrochloric acid.

  • The precipitated 1,3-diketone is filtered, washed with water until neutral, and dried. This intermediate is often used in the next step without further purification.

Protocol 2.3: Cyclization and Deprotection of the Acetyl Group

  • Dissolve the crude 1,3-diketone intermediate from the previous step in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize from ethanol or purify by column chromatography to yield 6,8-dimethyl-5-hydroxy-7,4'-dimethoxyflavone.

Protocol 2.4: Final Demethylation to Yield this compound

Caution: Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. This reaction must be carried out under anhydrous conditions in a fume hood.

  • Dissolve 6,8-dimethyl-5-hydroxy-7,4'-dimethoxyflavone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a solution of BBr₃ in DCM (3.0-4.0 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-24 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography to afford pure 6,8-dimethylapigenin (this compound).

Visualizations

G A Phloroacetophenone B 2',4',6'-Trihydroxy- 3',5'-dimethylacetophenone A->B C-Methylation (Protocol 1.1) C 2'-Hydroxy-4',6'-dimethoxy- 3',5'-dimethylacetophenone B->C O-Methylation (Protocol 1.2) D Acylated Ester Intermediate C->D Acylation (Protocol 2.1) E 1,3-Diketone Intermediate D->E Baker-Venkataraman Rearrangement (Protocol 2.2) F Protected Flavone E->F Cyclization (Protocol 2.3) G 6,8-dimethylapigenin (this compound) F->G Demethylation (Protocol 2.4)

Caption: Overall synthetic workflow for 6,8-dimethylapigenin (this compound).

Caption: Mechanism of the Baker-Venkataraman Rearrangement.

References

Application Notes and Protocols for Syzalterin in Neuronal Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Syzalterin, a rare flavone with demonstrated neuroactive properties, in various neuronal cell culture assays. The protocols outlined below are designed to investigate its potential neuroprotective, anti-neuroinflammatory, and neurite outgrowth-promoting effects.

Introduction to this compound

This compound (6,8-dimethylapigenin) is a flavone identified as a key psychoactive component in Zornia latifolia.[1] Initial studies have revealed its "cannabis-like" activity, specifically its ability to inhibit the mean firing rate (MFR) and mean bursting rate (MBR) of cortical neurons in vitro.[1][2] This observed neuromodulatory effect suggests that this compound may have significant potential in neuroscience research, particularly in the context of neurodegenerative diseases and neuroinflammation. As a flavonoid, this compound belongs to a class of compounds known for their neuroprotective and anti-inflammatory properties, often mediated through the modulation of key signaling pathways such as MAPKs and NF-κB.[3][4][5][6][7]

The cannabis-like activity of this compound strongly suggests a potential interaction with the endocannabinoid system, a critical regulator of neuronal function. This opens up avenues for investigating its therapeutic potential in conditions where cannabinoid signaling is implicated. These application notes will guide researchers in exploring these promising areas.

Data Presentation: Summary of Potential Quantitative Data

The following tables provide a structured overview of the types of quantitative data that can be generated from the described experimental protocols.

Table 1: Neuroprotection Assays

AssayEndpoint MeasuredExample Experimental ConditionsExpected Outcome with this compound
MTT/XTT Assay Cell Viability (%)Neurons pre-treated with this compound (1-50 µM) for 24h, followed by induction of neurotoxicity (e.g., with 100 µM glutamate or 50 µM H₂O₂).Increased cell viability in this compound-treated groups compared to the neurotoxin-only control.
LDH Release Assay Cytotoxicity (% LDH release)Supernatants from neurons treated as above.Decreased LDH release in this compound-treated groups compared to the neurotoxin-only control.

Table 2: Neurite Outgrowth Assay

AssayEndpoint MeasuredExample Experimental ConditionsExpected Outcome with this compound
Immunofluorescence Staining Average Neurite Length (µm), Number of Primary Neurites, Branching PointsDifferentiated neuronal cells (e.g., SH-SY5Y or primary neurons) treated with this compound (1-20 µM) for 48-72h.Increased neurite length and complexity in this compound-treated neurons compared to vehicle control.

Table 3: Anti-Neuroinflammatory Assays

AssayEndpoint MeasuredExample Experimental ConditionsExpected Outcome with this compound
Nitric Oxide (NO) Assay (Griess Reagent) NO Production (µM)Microglia or mixed glial-neuronal cultures pre-treated with this compound (1-50 µM) for 1h, followed by stimulation with LPS (100 ng/mL) for 24h.Decreased NO production in this compound-treated, LPS-stimulated cells compared to LPS-only control.
ELISA Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) (pg/mL)Supernatants from microglia treated as above.Reduced levels of TNF-α and IL-6 in this compound-treated, LPS-stimulated cells.
Western Blot Protein Expression Levels of iNOS, COX-2, p-p65, p-p38Cell lysates from microglia treated as above.Decreased expression of iNOS and COX-2, and reduced phosphorylation of p65 and p38 in this compound-treated, LPS-stimulated cells.

Experimental Protocols

Neuroprotective Effects of this compound against Oxidative Stress

This protocol is designed to assess the potential of this compound to protect neurons from oxidative stress-induced cell death.

a. Cell Culture:

  • Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.

  • For SH-SY5Y, differentiation can be induced with retinoic acid to obtain a more neuron-like phenotype.

b. Treatment:

  • Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Allow cells to adhere and differentiate for 24-48 hours.

  • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) to a final concentration of 50 µM or glutamate to 100 µM for a further 24 hours. Include a non-toxin control group.

c. Cell Viability Assessment (MTT Assay):

  • After the treatment period, remove the culture medium.

  • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the MTT solution.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated, no toxin) cells.

Assessment of Neurite Outgrowth

This protocol evaluates the effect of this compound on the growth and extension of neurites, a crucial process in neuronal development and regeneration.

a. Cell Culture:

  • Plate SH-SY5Y cells or primary neurons on poly-L-lysine coated coverslips in a 24-well plate at a low density to allow for clear visualization of individual neurites.

b. Treatment:

  • Treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 20 µM) in a low-serum medium to promote differentiation.

  • Include a vehicle control and a positive control (e.g., BDNF).

  • Incubate for 48-72 hours.

c. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain nuclei with DAPI.

  • Mount coverslips on slides.

d. Image Acquisition and Analysis:

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length, number of primary neurites, and branching points using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Anti-Neuroinflammatory Effects of this compound in Microglia

This protocol investigates the potential of this compound to suppress the inflammatory response in microglia, the resident immune cells of the brain.

a. Cell Culture:

  • Culture a microglial cell line (e.g., BV-2) or primary microglia.

b. Treatment:

  • Plate cells in a 24-well plate.

  • Pre-treat with this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and an LPS-only control.

c. Measurement of Nitric Oxide (NO) Production:

  • Collect the cell culture supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

d. Western Blot for Inflammatory and Signaling Proteins:

  • Lyse the cells and determine protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65, total p65, phospho-p38 MAPK, and total p38 MAPK overnight. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an ECL substrate and imaging system.

  • Quantify band intensities using densitometry software.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway of this compound in Neurons

Syzalterin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CB1R CB1 Receptor This compound->CB1R Gi Gαi CB1R->Gi PI3K PI3K CB1R->PI3K MAPK_pathway MAPK Pathway (p38, ERK) CB1R->MAPK_pathway AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt PI3K->Akt IKK IKK Akt->IKK CREB CREB Akt->CREB MAPK_pathway->CREB IkB IκB IKK->IkB NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex NFkB_nucleus NF-κB NFkB_complex->NFkB_nucleus Gene_expression Gene Expression (↓ iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Gene_expression Neuroprotection Neuroprotection & Neuronal Survival CREB->Neuroprotection

Caption: Hypothetical signaling pathway of this compound in neuronal cells.

Experimental Workflow for Assessing Neuroprotective Effects

Neuroprotection_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Plate Neuronal Cells adhere Adherence & Differentiation (24-48h) start->adhere pretreat Pre-treat with this compound (24h) adhere->pretreat toxin Induce Neurotoxicity (e.g., H₂O₂) (24h) pretreat->toxin viability Assess Cell Viability (MTT/XTT Assay) toxin->viability cytotoxicity Measure Cytotoxicity (LDH Assay) toxin->cytotoxicity analyze Quantify & Compare Viability/Toxicity viability->analyze cytotoxicity->analyze

Caption: Workflow for neuroprotection assays.

Experimental Workflow for Anti-Neuroinflammatory Assays

Neuroinflammation_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Plate Microglial Cells pretreat Pre-treat with this compound (1h) start->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate no_assay Measure NO Production (Griess Assay) stimulate->no_assay elisa Quantify Cytokines (ELISA) stimulate->elisa western Analyze Protein Expression (Western Blot) stimulate->western analyze Quantify Inflammatory Markers & Signaling Proteins no_assay->analyze elisa->analyze western->analyze

Caption: Workflow for anti-neuroinflammation assays.

References

Application Note & Protocol: Techniques for Measuring Syzalterin's Effect on Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syzalterin (6,8-dimethylapigenin) is a rare flavone identified in the plant Zornia latifolia, which has demonstrated neuroactive properties.[1][2][3] While its effects on neuronal activity have been explored, its influence on other critical signaling pathways remains largely uncharacterized. Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Dysregulation of NO production is implicated in numerous pathological conditions.[4]

This document provides detailed protocols for investigating the potential effects of this compound on nitric oxide production in a cellular context. The following methods describe how to quantify NO production and how to dissect a plausible underlying molecular mechanism, specifically the Akt/eNOS signaling pathway, which is a common regulator of endothelial NO synthesis.

Core Methodologies

Two primary methods are presented:

  • Griess Assay: For the quantitative measurement of nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in cell culture supernatant.[5][6] This provides a reliable measure of total NO production over time.

  • Western Blotting: To investigate the activation state of key proteins in the endothelial nitric oxide synthase (eNOS) signaling cascade. This helps to elucidate the mechanism by which this compound may modulate NO production.

Experimental Protocols

Protocol 1: Quantification of Nitric Oxide Production using the Griess Assay

This protocol is designed to measure NO production from a cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), in response to this compound treatment.

A. Materials and Reagents

  • HUVECs or other suitable cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium (e.g., EGM-2 for HUVECs)

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Nitrate Reductase

  • Sodium Nitrite (NaNO₂) standard

  • 96-well clear, flat-bottom microplates

B. Experimental Workflow

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in fresh, serum-free culture medium. Remove the old medium from the cells, wash once with PBS, and add 100 µL of the this compound-containing medium to the respective wells. Include a "Vehicle Control" (medium with DMSO, matching the highest concentration used for this compound) and a "No Treatment Control".

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C, 5% CO₂.

  • Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • If total NO (nitrite + nitrate) is to be measured, first add nitrate reductase to all samples and standards according to the manufacturer's instructions to convert nitrate to nitrite.

    • Add 50 µL of Sulfanilamide solution to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well. Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in each sample by comparing its absorbance to the sodium nitrite standard curve.

Protocol 2: Analysis of Akt/eNOS Signaling Pathway by Western Blot

This protocol assesses whether this compound induces the phosphorylation (activation) of Akt and eNOS.

A. Materials and Reagents

  • HUVECs

  • 6-well plates

  • This compound and appropriate controls (e.g., VEGF as a positive control for eNOS phosphorylation)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-phospho-eNOS (Ser1177), Rabbit anti-eNOS, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Mouse anti-β-actin.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate

B. Experimental Workflow

  • Cell Culture and Treatment: Seed HUVECs in 6-well plates. Once confluent, starve cells in serum-free medium for 4-6 hours. Treat cells with this compound at various concentrations for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-eNOS) overnight at 4°C, using the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels (e.g., total eNOS, total Akt) or a loading control (β-actin), the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.

Data Presentation

Quantitative data should be presented clearly to allow for easy interpretation and comparison between treatment groups.

Table 1: Effect of this compound on Nitrite Production in HUVECs

Treatment Group Concentration (µM) Nitrite Concentration (µM) ± SD Fold Change vs. Vehicle
Control (No Treatment) 0 1.2 ± 0.2 1.0
Vehicle (DMSO) 0 1.3 ± 0.3 1.1
This compound 1 2.5 ± 0.4 2.1
This compound 5 5.8 ± 0.6 4.8
This compound 10 12.1 ± 1.1 10.1
L-NAME (NOS Inhibitor) 100 0.4 ± 0.1 0.3

(Hypothetical data presented for illustrative purposes)

Table 2: Densitometry Analysis of Western Blot Results

Treatment Group p-Akt / Total Akt Ratio p-eNOS / Total eNOS Ratio
Vehicle (DMSO) 1.0 ± 0.15 1.0 ± 0.2
This compound (10 µM) 3.2 ± 0.4 4.5 ± 0.5
VEGF (Positive Control) 3.5 ± 0.3 4.9 ± 0.6

(Hypothetical data representing fold change relative to vehicle control)

Visualizations: Workflows and Pathways

Diagrams created using Graphviz to illustrate experimental logic and molecular pathways.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Griess Assay cluster_analysis Data Analysis seed Seed HUVECs in 96-well plate adhere Incubate overnight (adhesion) seed->adhere treat Treat cells with this compound (various concentrations) incubate Incubate for 24 hours treat->incubate collect Collect supernatant incubate->collect add_griess Add Griess Reagents I & II collect->add_griess read Measure Absorbance (540 nm) add_griess->read analyze Calculate Nitrite Concentration (vs. Standard Curve) read->analyze

Caption: Workflow for the Griess Assay.

G This compound This compound Receptor Cell Surface Receptor (?) This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt eNOS eNOS pAkt->eNOS Phosphorylates (Ser1177) peNOS p-eNOS (Active) eNOS->peNOS NO Nitric Oxide peNOS->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO G start Treat Cells with this compound lysis Lyse Cells & Quantify Protein start->lysis sds SDS-PAGE Separation lysis->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane transfer->block p_ab Incubate with Primary Antibody (e.g., anti-p-eNOS) block->p_ab s_ab Incubate with HRP-Secondary Ab p_ab->s_ab detect ECL Detection & Imaging s_ab->detect analyze Densitometry Analysis detect->analyze reprobe Strip & Re-probe (Total eNOS, β-actin) detect->reprobe reprobe->p_ab

References

Application Notes & Protocols: Experimental Design for Testing the Psychoactive Effects of Syzalterin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive experimental framework for characterizing the psychoactive properties of Syzalterin, a novel compound with suspected activity at key neurotransmitter receptors. The following protocols outline a phased approach, beginning with in vitro receptor profiling, progressing to in vivo behavioral assays in rodent models, and culminating in a conceptual framework for early-stage human clinical trials. The methodologies are designed to elucidate the pharmacological mechanism, behavioral correlates, and safety profile of this compound.

Introduction and Hypothetical Mechanism of Action

This compound is a novel synthetic molecule hypothesized to exert its psychoactive effects through a dual mechanism: acting as a potent agonist at the serotonin 5-HT2A receptor (5-HT2AR) and a partial agonist at the dopamine D2 receptor (D2R). This profile suggests potential for complex effects on perception, mood, and cognition. The following experimental plan is designed to systematically test this hypothesis and characterize the compound's psychoactive profile.

G cluster_0 This compound Interaction with Receptors cluster_1 Downstream Signaling & Effects This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Agonist D2 D2 Receptor This compound->D2 Partial Agonist PLC Phospholipase C (PLC) Activation HT2A->PLC Gq/11 AC Adenylyl Cyclase (AC) Inhibition D2->AC Gi/o Psychoactive Psychoactive Effects (Perception, Mood) PLC->Psychoactive AC->Psychoactive G start In Vivo Study Start (Acclimatized Rodents) dosing This compound Dosing (Vehicle, Low, Med, High) start->dosing htr Head-Twitch Response (HTR) (5-HT2A Agonism) dosing->htr 30 min post-dose loco Locomotor Activity (Stimulant/Sedative Effects) dosing->loco Parallel Cohort ppi Prepulse Inhibition (PPI) (Sensorimotor Gating) dosing->ppi Parallel Cohort data Data Analysis & Interpretation htr->data loco->data ppi->data G preclinical Preclinical (In Vitro & In Vivo) phase1 Phase I (Safety & PK in Healthy Volunteers) preclinical->phase1 Go phase2 Phase II (Efficacy & Dosing in Patients) phase1->phase2 Go phase3 Phase III (Large-Scale Efficacy & Safety) phase2->phase3 Go approval Regulatory Approval phase3->approval Go

Application Note: Quantitative Analysis of Syzalterin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Syzalterin, also known as 6,8-Dimethylapigenin, is a flavone found in plants such as Zornia latifolia.[1][2][3] Structurally, it is a derivative of apigenin with two additional methyl groups.[1] Recent studies have highlighted its potential as a neuroactive compound, demonstrating cannabis-like inhibitory effects on the mean firing and bursting rates of cortical neurons in vitro.[2][3][4][5] This activity suggests its potential for development as a neuroactive drug.[2][3] Given its pharmacological interest, a reliable and accurate analytical method is essential for its identification and quantification in various matrices, including plant extracts and pharmaceutical formulations.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and versatility.[6][7] This application note provides a detailed protocol for the quantitative analysis of this compound using a reverse-phase HPLC (RP-HPLC) method with UV detection, which is a common approach for flavonoid analysis.[8][9]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC System equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance.

    • Ultrasonic bath.

    • Centrifuge.

    • pH meter.

  • Chemicals and Reagents:

    • This compound reference standard (≥95% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (analytical grade).[7][10]

    • Ultrapure water.

  • Chromatographic Column:

    • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for flavonoid separation.[8]

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in ultrapure water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using an ultrasonic bath for 15-20 minutes before use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL.[6]

    • Store the stock solution at 4°C, protected from light.[6]

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Grinding: Grind dried plant material into a fine powder.[10]

  • Extraction:

    • Accurately weigh 500 mg of the powdered sample into a flask.[10]

    • Add 10 mL of 70% methanol.[10]

    • Perform ultrasonic-assisted extraction for 30 minutes.

    • Centrifuge the mixture at 4000 g for 10 minutes.[11]

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject the filtered sample into the HPLC system.

HPLC Method and Validation

The proposed method is based on established protocols for flavonoid analysis.[8][9][10]

Chromatographic Conditions

A summary of the recommended HPLC operating parameters is provided in Table 1.

ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent[10]
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile[10]
Gradient Elution 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30-35 min, 30% B
Flow Rate 1.0 mL/min[9]
Column Temperature 30°C[10]
Detection Wavelength 280 nm and 365 nm[10]
Injection Volume 10 µL
Method Validation Summary

The analytical method should be validated according to standard guidelines to ensure its accuracy, precision, and reliability. Table 2 presents typical performance characteristics expected from a validated HPLC method for flavonoid analysis.[9][12][13]

ParameterSpecificationExpected Result
Linearity (r²) Correlation coefficient of the calibration curve> 0.999[9]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 30.01 - 0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 100.05 - 0.15 µg/mL
Precision (%RSD) Intra-day and Inter-day variability< 2%[9]
Accuracy (Recovery) Spike and recovery test95 - 105%[9]
Specificity Peak purity and resolution from other componentsNo interference at the retention time of this compound

Visualizations

Experimental and Analytical Workflow

The overall workflow for the analysis of this compound from sample preparation to data acquisition is illustrated below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Plant Material grind Grinding sample->grind extract Ultrasonic Extraction (70% Methanol) grind->extract hplc RP-HPLC System centrifuge Centrifugation extract->centrifuge separation C18 Column Separation filter Filtration (0.45 µm) centrifuge->filter detection DAD/UV-Vis Detection filter->hplc hplc->separation separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification (vs. Standard Curve) integrate->quantify report Final Report quantify->report

Caption: Workflow for this compound Quantification.

Proposed Mechanism of Action

This compound has been shown to inhibit neuronal activity in rat cortical neurons, a mechanism that may underlie its reported cannabis-like effects.[2][3]

G This compound This compound neurons Cortical Neurons This compound->neurons Acts on inhibit1 inhibit1 This compound->inhibit1 inhibit2 inhibit2 This compound->inhibit2 mfr Mean Firing Rate (MFR) neurons->mfr Regulates mbr Mean Bursting Rate (MBR) neurons->mbr Regulates effect Neuro-inhibitory Effect (Cannabis-like Activity) mfr->effect mbr->effect inhibit1->mfr Inhibits inhibit2->mbr Inhibits

Caption: this compound's Inhibitory Effect on Neurons.

References

Application Notes and Protocols for In Vivo Evaluation of Syzalterin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syzalterin, a rare flavone identified as 6,8-dimethylapigenin, has demonstrated notable cannabis-like activity in in vitro studies on rat cortical neurons, specifically the inhibition of mean firing rate (MFR) and mean bursting rate (MBR).[1][2][3][4][5] This activity profile, comparable to high-THC hashish, suggests that this compound holds significant potential as a novel neuroactive and psychoactive agent.[2][3][6] Furthermore, preliminary evidence from extracts of Syzygium alternifolium, a plant from which this compound was first isolated, indicates potential analgesic properties in mouse models.[6]

These application notes provide a comprehensive guide for researchers to design and execute in vivo studies to elucidate the pharmacological effects of this compound. The following sections detail recommended animal models, experimental protocols, and potential signaling pathways for investigation.

Data Presentation: Hypothetical In Vivo Efficacy of this compound

The following tables present hypothetical quantitative data to illustrate the expected outcomes from the described in vivo models. These tables are for illustrative purposes and should be replaced with experimental data.

Table 1: Analgesic Effects of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Latency to Paw Licking (seconds)% Maximum Possible Effect (%MPE)
Vehicle Control-8.5 ± 1.20
This compound1012.3 ± 1.5*27.9
This compound3018.7 ± 2.1**75.6
Morphine1025.4 ± 2.8***125.2

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Anxiolytic-like Effects of this compound in the Elevated Plus Maze

Treatment GroupDose (mg/kg)Time Spent in Open Arms (seconds)Number of Entries into Open Arms
Vehicle Control-25.8 ± 4.28.1 ± 1.5
This compound545.3 ± 5.112.4 ± 1.9
This compound1562.1 ± 6.5 15.8 ± 2.2
Diazepam275.6 ± 7.3 18.2 ± 2.5

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Assessment of Analgesic Activity: Hot Plate Test

This protocol assesses the central analgesic effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Morphine

  • Hot plate apparatus (maintained at 55 ± 0.5°C)

  • Male Swiss albino mice (20-25 g)

  • Animal enclosures

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory environment for at least 7 days before the experiment.

  • Grouping: Randomly divide the animals into four groups (n=8-10 per group): Vehicle control, this compound (10 mg/kg), this compound (30 mg/kg), and Morphine (10 mg/kg).

  • Administration: Administer the respective treatments intraperitoneally (i.p.) or orally (p.o.).

  • Testing: At 30, 60, 90, and 120 minutes post-administration, place each mouse individually on the hot plate.

  • Observation: Record the latency time for the first sign of nociception, such as paw licking or jumping. A cut-off time of 30-45 seconds is set to prevent tissue damage.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Evaluation of Psychoactive/Anxiolytic-like Effects: Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents.

Materials:

  • This compound

  • Vehicle

  • Positive control: Diazepam

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Male Wistar rats (200-250 g) or C57BL/6 mice (25-30 g)

  • Video tracking software (optional)

Procedure:

  • Acclimatization and Grouping: Follow similar initial steps as in the hot plate test, with appropriate animal numbers per group.

  • Administration: Administer the treatments (vehicle, this compound at different doses, diazepam) 30 minutes (i.p.) or 60 minutes (p.o.) before testing.

  • Testing: Place the animal at the center of the maze, facing an open arm.

  • Recording: Allow the animal to explore the maze for 5 minutes. Record the time spent in the open and closed arms, and the number of entries into each arm.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Analyze the data using one-way ANOVA followed by a post-hoc test.

Potential Signaling Pathways and Experimental Workflows

Based on the known pharmacology of structurally similar flavonoids like apigenin, this compound may exert its effects through modulation of several key signaling pathways.

Potential Signaling Pathways of this compound

This compound, as a flavonoid, is hypothesized to modulate intracellular signaling cascades that are known targets for other flavonoids. These pathways are crucial in regulating cellular processes like inflammation, cell survival, and neurotransmission.

Syzalterin_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK/ERK Pathway This compound->MAPK Modulates NFkB NF-κB This compound->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Neuroprotection mTOR->CellSurvival Neuroplasticity Neuroplasticity & Cognitive Function MAPK->Neuroplasticity Inflammation ↓ Neuroinflammation NFkB->Inflammation Syzalterin_InVivo_Workflow start This compound (Test Compound) formulation Formulation & Dosing Range Finding start->formulation acute_toxicity Acute Toxicity Studies formulation->acute_toxicity behavioral Behavioral Pharmacology (Analgesia, Anxiolytic, etc.) acute_toxicity->behavioral pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) behavioral->pk_pd mechanism Mechanism of Action Studies (e.g., Receptor Binding, Neurotransmitter Levels) pk_pd->mechanism chronic Chronic Dosing & Advanced Behavioral Models mechanism->chronic report Data Analysis & Reporting chronic->report

References

Application Notes and Protocols for Assessing the Bioavailability of Syzalterin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Syzalterin, also known as 6,8-dimethylapigenin, is a rare flavone found in the plant Zornia latifolia.[1][2][3] Preliminary in vitro studies on rat cortical neurons have indicated that this compound possesses distinct neuroactive properties, showing cannabis-like inhibitory effects on mean firing and bursting rates.[1][2][3][4] These findings suggest its potential for development as a neuroactive drug.[1][2][3][4]

Oral bioavailability is a critical parameter in drug development, determining the fraction of an administered dose that reaches systemic circulation. Poor bioavailability can lead to suboptimal therapeutic efficacy and high inter-individual variability. Flavonoids, in general, often exhibit low oral bioavailability due to poor aqueous solubility, extensive metabolism, and/or low intestinal permeability. Therefore, a thorough assessment of this compound's bioavailability is a prerequisite for its development as a therapeutic agent.

This document provides a comprehensive set of protocols for the preclinical assessment of this compound's oral bioavailability, encompassing in vitro characterization and in vivo pharmacokinetic studies.

2. In Vitro Bioavailability Assessment

In vitro assays provide initial insights into the physicochemical and biological properties that govern a drug's absorption. The following protocols are designed to assess the solubility, permeability, and metabolic stability of this compound.

Protocol: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in physiologically relevant media.

Methodology:

  • Prepare saturated solutions of this compound in various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

  • Add an excess amount of this compound powder to each buffer in glass vials.

  • Shake the vials at 37°C for 48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Perform the experiment in triplicate for each condition.

Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model, an established in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer. Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add this compound (e.g., at 10 µM concentration) in HBSS to the apical (AP) side of the Transwell®.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

    • Collect a sample from the AP side at the end of the experiment.

  • Transport Experiment (Basolateral to Apical): Perform the reverse experiment to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Protocol: Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes, providing an indication of its susceptibility to first-pass metabolism.

Methodology:

  • Prepare an incubation mixture containing this compound (e.g., 1 µM), liver microsomes (from rat or human, e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.

  • Determine the in vitro half-life (t₁/₂) from the slope of the natural log of the percent remaining versus time plot.

3. Data Presentation: Summary of In Vitro Results

The following tables summarize hypothetical data for this compound to facilitate comparison and interpretation.

Table 1: this compound Solubility Data

Buffer (pH) Mean Solubility (µg/mL) Standard Deviation
1.2 (SGF) 5.2 ± 0.4
4.5 (Acetate) 25.8 ± 1.9
6.8 (SIF) 45.1 ± 3.5

| 7.4 (PBS) | 42.5 | ± 3.1 |

Table 2: this compound Caco-2 Permeability Data

Parameter Value Classification
Papp (A-B) (x 10⁻⁶ cm/s) 0.8 Low to Moderate
Papp (B-A) (x 10⁻⁶ cm/s) 2.5 -

| Efflux Ratio | 3.1 | Substrate for Efflux |

Table 3: this compound Metabolic Stability Data

Species In Vitro t₁/₂ (min) Intrinsic Clearance (µL/min/mg) Classification
Rat Liver Microsomes 45 15.4 Moderately Stable

| Human Liver Microsomes| 65 | 10.7 | Stable |

4. Visualizations: Workflows and Signaling Pathways

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis sol Solubility (pH 1.2-7.4) pk Pharmacokinetic Study (Rat Model) sol->pk perm Permeability (Caco-2 Assay) perm->pk met Metabolic Stability (Microsomes) met->pk bio Bioanalytical Method (LC-MS/MS) pk->bio params Calculate PK Parameters (AUC, Cmax, F%) bio->params final final params->final Bioavailability Report compound This compound compound->sol compound->perm compound->met

Figure 1. Overall workflow for assessing the bioavailability of this compound.

Caco2_Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (Monitor TEER) start->culture prep Wash monolayer with HBSS culture->prep add_drug Add this compound (10 µM) to Apical (AP) side prep->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample from Basolateral (BL) side at t=30, 60, 90, 120 min incubate->sample sample->incubate analyze Quantify this compound by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Figure 2. Experimental workflow for the Caco-2 permeability assay.

Signaling_Pathway syz This compound receptor GABA-A Receptor syz->receptor Binds/ Modulates channel Chloride Ion Channel (Open) receptor->channel Gating influx Cl⁻ Influx channel->influx hyper Membrane Hyperpolarization influx->hyper inhibition Neuronal Inhibition hyper->inhibition

Figure 3. Hypothetical signaling pathway for this compound's neuroactive effects.

5. In Vivo Bioavailability Assessment

Following promising in vitro results, an in vivo pharmacokinetic (PK) study is the definitive step to determine oral bioavailability.

Protocol: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of this compound, including its oral bioavailability, in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least one week with free access to food and water.

  • Group Allocation:

    • Group 1 (Intravenous, IV): n=3-5 rats.

    • Group 2 (Oral, PO): n=3-5 rats.

  • Dose Formulation:

    • IV Formulation: Solubilize this compound in a vehicle suitable for intravenous injection (e.g., 20% Solutol HS 15 in saline) to a final concentration of 1 mg/mL.

    • PO Formulation: Suspend this compound in a common oral vehicle (e.g., 0.5% methylcellulose in water) to a final concentration of 2 mg/mL.

  • Dosing:

    • Fast rats overnight prior to dosing.

    • Administer this compound to Group 1 via tail vein injection at a dose of 2 mg/kg .

    • Administer this compound to Group 2 via oral gavage at a dose of 10 mg/kg .

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) from the tail vein at pre-dose and at multiple time points post-dose.

    • IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO time points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Processing: Centrifuge blood samples at 4,000 g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Calculate Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t₁/₂).

    • Calculate absolute oral bioavailability (F%) using the formula:

      • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

6. Data Presentation: Summary of In Vivo Results

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Rats

Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 1250 (at 5 min) 310
Tmax (hr) 0.08 2.0
AUC₀-t (ng*hr/mL) 1850 2200
AUC₀-inf (ng*hr/mL) 1890 2280
t₁/₂ (hr) 3.5 4.1

| Oral Bioavailability (F%) | - | 24.1% |

The protocols outlined in this document provide a systematic approach to evaluating the oral bioavailability of this compound. The in vitro assays offer early insights into potential absorption barriers, such as low solubility and active efflux. The definitive in vivo pharmacokinetic study in rodents provides the crucial measure of absolute oral bioavailability. Based on the hypothetical data presented, this compound exhibits low-to-moderate oral bioavailability, potentially limited by its low aqueous solubility and susceptibility to efflux transporters. These findings are critical for guiding further development, including formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations) to enhance its absorption and clinical potential.

References

Troubleshooting & Optimization

Syzalterin Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Syzalterin. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary source?

This compound is a rare flavone, chemically identified as 6,8-dimethylapigenin.[1][2][3][4][5] Its known natural source is the plant Zornia latifolia.[1][2][3][4][5]

Q2: Which solvents are most effective for flavonoid extraction?

The choice of solvent is a critical factor in determining extraction efficiency. Generally, polar solvents are used for flavonoid extraction. Common choices include:

  • Ethanol and Methanol: Often used in mixtures with water (e.g., 70-90% alcohol) as they are effective at solubilizing flavonoids.[6]

  • Acetone: Another effective solvent, sometimes used in aqueous mixtures.

  • Water: Can be used, particularly for flavonoid glycosides, but may have lower efficiency for aglycones like this compound compared to alcohols.[7]

The optimal solvent and its concentration should be determined experimentally for this compound.

Q3: What are the recommended methods for extracting this compound?

Both traditional and modern extraction techniques can be employed. Modern methods are generally preferred for their higher efficiency and reduced extraction times.[7][8]

  • Traditional Methods:

    • Maceration: Soaking the plant material in a solvent. It is simple but can be time-consuming and less efficient.[6][9]

    • Soxhlet Extraction: A continuous extraction method that is more efficient than maceration but can expose the extract to high temperatures for extended periods, potentially degrading thermolabile compounds.[9]

  • Modern Methods:

    • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[9][10] It often leads to higher yields in shorter times compared to conventional methods.[11]

    • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[6][9]

For optimizing this compound yield, exploring UAE or MAE would be a recommended starting point.

Q4: Which experimental parameters should I focus on to optimize this compound yield?

Several parameters significantly influence the extraction yield of flavonoids and should be optimized for this compound:[7][12]

  • Solvent Concentration: The ratio of solvent to water can dramatically affect yield.

  • Solid-to-Liquid Ratio: This ratio impacts the concentration gradient and, consequently, the extraction efficiency.[10]

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation of the target compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the flavonoids.

  • pH: The pH of the solvent can influence the stability and solubility of flavonoids.[8]

Statistical methods like Response Surface Methodology (RSM) can be employed to efficiently optimize these parameters and their interactions.[7][12]

Troubleshooting Guide

This guide addresses common issues encountered during flavonoid extraction and provides potential solutions.

Problem 1: Low this compound Yield

Potential Cause Troubleshooting Step
Inefficient Cell Wall Disruption Ensure the plant material (Zornia latifolia) is finely ground to increase the surface area for solvent contact.
Suboptimal Extraction Parameters Systematically optimize key parameters: solvent type and concentration, temperature, time, and solid-to-liquid ratio.[7] Consider using a statistical design of experiments (DoE) for efficiency.
Inappropriate Extraction Method If using a traditional method like maceration, consider switching to a more efficient modern technique such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[7][8][11]
Degradation of this compound Avoid prolonged exposure to high temperatures. If using MAE or Soxhlet, carefully control the temperature and extraction time. Consider performing extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Problem 2: Formation of Emulsions During Liquid-Liquid Extraction

Emulsions are a common issue when purifying extracts, especially when partitioning between aqueous and organic solvents.[13]

Potential Cause Troubleshooting Step
High Concentration of Surfactant-like Molecules The plant extract may contain compounds that stabilize emulsions.[13]
Vigorous Shaking Excessive agitation during mixing of the two phases can lead to stable emulsions.[13]
Solutions 1. Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[13]2. Salting Out: Add a saturated sodium chloride (brine) solution to the mixture. This increases the ionic strength of the aqueous phase and can help break the emulsion.[13]3. Change Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[13]4. Filtration: Passing the emulsion through a bed of celite or glass wool can sometimes help to break it.5. Centrifugation: If the emulsion is persistent, centrifugation can aid in separating the layers.

Problem 3: Co-extraction of Impurities

Potential Cause Troubleshooting Step
Low Selectivity of Solvent The chosen solvent may be solubilizing a wide range of compounds in addition to this compound.
Solutions 1. Solvent Polarity Adjustment: Experiment with solvents of different polarities or adjust the polarity of your current solvent system (e.g., by changing the water content in an alcohol-water mixture).2. Solid-Phase Extraction (SPE): Use SPE as a cleanup step after the initial extraction. Select a sorbent that retains either the impurities or this compound, allowing for their separation.3. Chromatography: Employ column chromatography for purification. A known method for separating this compound involves fractionation on silica gel followed by further chromatographic steps.[1][2][3][4][5]

Quantitative Data on Flavonoid Extraction

The following tables summarize findings from studies on flavonoid extraction, which can serve as a reference for designing this compound extraction experiments.

Table 1: Comparison of Different Extraction Methods for Flavonoids from Lactuca indica

Extraction MethodFlavonoid Yield (mg/g)
Solvent Extraction~29
Microwave-Assisted Extraction (MAE)~45
Ultrasound-Assisted Extraction (UAE)~48
Data adapted from a study optimizing flavonoid extraction. The exact yields are specific to the plant material and conditions used.[11]

Table 2: Optimal Conditions for Flavonoid Extraction Using UAE

ParameterOptimal Value
Liquid-to-Solid Ratio24.76 mL/g
Ultrasonic Power411.43 W
Ethanol Concentration58.86%
Extraction Time30 min
These optimized parameters resulted in a total flavonoid content of approximately 48.01 mg/g in the study.[11]

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol provides a general framework that can be adapted and optimized for this compound extraction from Zornia latifolia.

  • Sample Preparation:

    • Dry the aerial parts of Zornia latifolia at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 60% ethanol) at a specific solid-to-liquid ratio (e.g., 1:25 g/mL).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic power (e.g., 400 W) and temperature (e.g., 50°C).

    • Perform the extraction for a defined period (e.g., 30 minutes).

  • Separation and Concentration:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • Collect the supernatant/filtrate.

    • Repeat the extraction on the residue if necessary to maximize yield.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using techniques like liquid-liquid extraction, solid-phase extraction, or column chromatography to isolate this compound.

Visualizations

Diagram 1: General Workflow for this compound Extraction and Optimization

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_optim 3. Parameter Optimization (RSM) cluster_process 4. Downstream Processing plant Zornia latifolia Plant Material grind Drying & Grinding plant->grind powder Fine Powder grind->powder extraction Extraction (e.g., UAE, MAE) powder->extraction param1 Solvent Conc. param2 Temp. param3 Time param4 Solid/Liquid Ratio separation Filtration / Centrifugation extraction->separation concentration Solvent Evaporation separation->concentration crude Crude Extract concentration->crude purification Purification (Chromatography) crude->purification This compound Pure this compound purification->this compound

Caption: Workflow for this compound extraction and optimization.

Diagram 2: Hypothetical Signaling Pathway for Flavonoid Bioactivity

Disclaimer: The specific signaling pathway for this compound is not yet fully elucidated. This diagram represents a generalized anti-inflammatory pathway often modulated by flavonoids, for illustrative purposes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) pathway IKK Complex receptor->pathway stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor This compound This compound (Hypothetical) This compound->pathway Inhibits nfkb_i IκBα pathway->nfkb_i phosphorylates nfkb NF-κB nfkb_i->nfkb releases dna DNA nfkb->dna translocates to nucleus genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) dna->genes activates transcription

Caption: Hypothetical anti-inflammatory signaling pathway for flavonoids.

References

Syzalterin Synthesis and Characterization: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is a notable absence of published literature detailing the total chemical synthesis of Syzalterin. The information available primarily pertains to its isolation from natural sources and its pharmacological properties. This technical support center, therefore, provides guidance based on its known isolation methods and addresses potential challenges in its synthesis by drawing parallels with general principles of flavonoid chemistry.

Frequently Asked Questions (FAQs) about this compound

Q1: What is this compound and what is its chemical structure?

A1: this compound is a rare flavone, specifically 6,8-dimethylapigenin.[1][2] Its chemical structure consists of a flavone backbone (2-phenylchromen-4-one) with hydroxyl groups at positions 5 and 7, a 4-hydroxyphenyl group at position 2, and methyl groups at positions 6 and 8.[3]

  • IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one[3]

  • Molecular Formula: C17H14O5[3]

  • Molecular Weight: 298.29 g/mol [3]

Q2: What is the natural source of this compound?

A2: this compound is a minor compound found in the plant Zornia latifolia Sm.[1][2] This plant is sometimes marketed as a marijuana substitute under the name 'maconha brava'.[1]

Q3: How is this compound isolated and purified from its natural source?

A3: this compound is typically isolated from the lipophilic extract of the aerial parts of Zornia latifolia.[1][2] The general workflow involves extraction followed by chromatographic separation.

Experimental Protocol: Isolation and Purification of this compound

  • Extraction:

    • Dried aerial parts of Zornia latifolia are extracted with a solvent such as 2-propanol.

    • The initial extract is then partitioned to separate it into lipophilic and hydrophilic fractions. This compound is found in the lipophilic fraction, which mainly contains flavonoid aglycones.[1]

  • Chromatographic Separation:

    • The crude lipophilic extract is subjected to column chromatography.[1][2]

    • A common technique used is medium-pressure liquid chromatography (MPLC) with both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) columns.[2]

    • Fractions are collected and analyzed, for example, by HPLC-MS.

  • Identification and Characterization:

    • The fractions containing this compound are identified through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][2]

Below is a diagram illustrating the general workflow for the isolation and identification of this compound.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification plant_material Zornia latifolia (Dried Aerial Parts) extraction Solvent Extraction (e.g., 2-propanol) plant_material->extraction partition Liquid-Liquid Partition extraction->partition lipo_fraction Lipophilic Fraction (Contains this compound) partition->lipo_fraction hydro_fraction Hydrophilic Fraction partition->hydro_fraction mplc Medium-Pressure Liquid Chromatography (MPLC) lipo_fraction->mplc fractions Collection of Fractions mplc->fractions hplc_ms HPLC-MS Analysis fractions->hplc_ms nmr NMR Spectroscopy hplc_ms->nmr pure_this compound Pure this compound nmr->pure_this compound

A generalized workflow for the isolation of this compound.

Troubleshooting Guide: Potential Challenges in Flavone Synthesis

While a specific synthesis for this compound is not published, the synthesis of flavones is well-established. Here are some potential challenges and troubleshooting steps, using this compound's structure as a reference.

Q4: I am attempting a flavone synthesis and experiencing very low yields. What are the common causes?

A4: Low yields in flavone synthesis can stem from several factors, often related to the cyclization and precursor stability. Key synthetic routes to flavones include the Algar-Flynn-Oyamada (AFO) reaction, Baker-Venkataraman rearrangement, and Suzuki coupling strategies.

Troubleshooting Low Yields in Flavone Synthesis

Potential Cause Suggested Solution Expected Outcome
Poor Chalcone Formation Optimize the Claisen-Schmidt condensation conditions (base, solvent, temperature) for the formation of the 2'-hydroxychalcone precursor.Increased precursor yield, leading to a better overall yield of the final flavone.
Inefficient Cyclization For AFO-type reactions, ensure the complete oxidation of the chalcone. Vary the oxidant (e.g., H2O2) concentration and reaction time. For other cyclization methods, screen different catalysts and reaction conditions (e.g., acid or base catalysis).[4]Improved conversion of the intermediate to the final flavone product. Yields can often be improved from <30% to >70% with optimization.
Side Reactions The presence of multiple hydroxyl groups, as in the precursors for this compound, can lead to unwanted side reactions. The use of protecting groups is often necessary.Reduced formation of byproducts and increased yield of the desired product.
Degradation of Starting Materials or Product Flavonoids can be sensitive to harsh reaction conditions (strong acids/bases, high temperatures). Consider milder reaction conditions or shorter reaction times.Minimized degradation and improved isolated yield.

Q5: How do I manage the multiple hydroxyl groups during synthesis to prevent unwanted side reactions?

A5: The hydroxyl groups on the A and B rings of flavones are nucleophilic and can interfere with many synthetic steps. A protecting group strategy is crucial.

Protecting Group Strategies for Hydroxyl Groups in Flavonoid Synthesis

Protecting Group Protection Reagent & Conditions Deprotection Conditions Advantages/Disadvantages
Benzyl (Bn) Benzyl bromide (BnBr) or benzyl chloride (BnCl), base (e.g., K2CO3), solvent (e.g., acetone, DMF)Catalytic hydrogenation (e.g., H2, Pd/C)Adv: Stable to a wide range of conditions. Disadv: Requires catalytic hydrogenation for removal, which can affect other functional groups.
Methyl (Me) Dimethyl sulfate (DMS) or methyl iodide (MeI), base (e.g., K2CO3)Harsh conditions (e.g., BBr3, HBr)Adv: Very stable. Disadv: Deprotection requires strong, often non-selective, Lewis acids.
Methoxymethyl (MOM) MOM-Cl, base (e.g., DIPEA)Acidic conditions (e.g., HCl in MeOH)Adv: Easy to introduce and remove under mild acidic conditions.
Silyl Ethers (e.g., TBS, TIPS) Silyl chloride (e.g., TBSCl), base (e.g., imidazole)Fluoride source (e.g., TBAF)Adv: Can be selectively removed under mild conditions. Bulky groups can provide steric hindrance.

Q6: What are the key challenges in forming the central heterocyclic C-ring of the flavone?

A6: The formation of the pyrone C-ring is the cornerstone of flavone synthesis. The choice of reaction determines the specific challenges.

  • Algar-Flynn-Oyamada (AFO) Reaction: This involves the oxidative cyclization of a 2'-hydroxychalcone. A key challenge is controlling the oxidation to prevent the formation of the corresponding flavonol as a byproduct.

  • Baker-Venkataraman Rearrangement: This involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization. Ensuring the complete rearrangement of the ester is critical for a good yield.

  • Suzuki and other Cross-Coupling Reactions: Modern methods may involve the coupling of a suitably functionalized A-ring precursor with a B-ring precursor. Challenges here include catalyst selection, optimizing reaction conditions, and the synthesis of the boronic acid or other organometallic reagents.[5]

Below is a conceptual diagram illustrating a generalized synthetic pathway for a flavone, highlighting key challenges.

G cluster_precursors Precursor Synthesis cluster_condensation C-C Bond Formation cluster_cyclization C-Ring Formation cluster_final Final Steps A_ring A-Ring Precursor (e.g., 2',4',6'-trihydroxy- 3',5'-dimethylacetophenone) protection Hydroxyl Protection (e.g., Benzylation) A_ring->protection B_ring B-Ring Precursor (e.g., 4-hydroxybenzaldehyde) claisen_schmidt Claisen-Schmidt Condensation B_ring->claisen_schmidt protection->claisen_schmidt challenge1 Challenge: Selective Protection protection->challenge1 chalcone Protected Chalcone claisen_schmidt->chalcone challenge2 Challenge: Low Yield / Side Reactions claisen_schmidt->challenge2 afo_reaction Oxidative Cyclization (e.g., AFO Reaction) chalcone->afo_reaction protected_flavone Protected Flavone afo_reaction->protected_flavone challenge3 Challenge: Byproduct Formation (e.g., flavonols) afo_reaction->challenge3 deprotection Deprotection (e.g., Hydrogenolysis) protected_flavone->deprotection purification Purification (e.g., Crystallization, Chromatography) deprotection->purification challenge4 Challenge: Incomplete Deprotection or Product Degradation deprotection->challenge4 final_product Final Flavone (this compound) purification->final_product

A conceptual synthetic pathway for a flavone like this compound.

Q7: What are the best methods for purifying synthetic flavones?

A7: Purification of synthetic flavones often requires a combination of techniques to remove starting materials, reagents, and byproducts.

  • Crystallization: This is often the most effective method for obtaining highly pure flavonoids. Common solvents for crystallization include ethanol, methanol, or mixtures with water or chloroform.[6]

  • Column Chromatography: Silica gel column chromatography is widely used. A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically employed to separate the desired flavone from less polar impurities and more polar byproducts.

  • Preparative HPLC (Prep-HPLC): For difficult separations or to obtain highly pure material for biological testing, preparative reverse-phase HPLC is an excellent option.[5]

  • Non-chromatographic methods: Techniques like precipitation by forming metal complexes (e.g., with aluminum chloride) and then breaking the complex have also been explored.[6]

References

Technical Support Center: Enhancing the Purity of Synthesized Syzalterin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Syzalterin.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of synthesized this compound.

Question: My purified this compound shows persistent impurities with similar polarity. How can I improve separation?

Answer: When dealing with impurities of similar polarity to this compound, such as other flavonoids like apigenin or genistein which are structurally related, standard purification methods may be insufficient.[1][2][3] Consider the following strategies:

  • Optimize Chromatographic Conditions: Fine-tune your column chromatography parameters. This includes experimenting with different solvent systems, gradients, and stationary phases. A shallower gradient during elution can help resolve closely eluting compounds.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful tool. It offers higher resolution than standard column chromatography.

  • Recrystallization: If a suitable solvent is found, recrystallization can be highly effective for removing small amounts of impurities. Experiment with various solvents and solvent mixtures to find one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.

Question: I am observing degradation of this compound during my purification process. What could be the cause and how can I prevent it?

Answer: Flavonoids can be susceptible to degradation under certain conditions. Potential causes for degradation include exposure to harsh pH, light, or high temperatures.

  • pH Control: Avoid strongly acidic or basic conditions during extraction and purification. Maintain a neutral pH whenever possible.

  • Photostability: Protect your sample from direct light, especially UV light, by using amber-colored glassware or covering your apparatus with aluminum foil. Some related compounds are known to degrade upon light exposure.

  • Temperature Control: Avoid excessive heat. If solvent removal is necessary, use a rotary evaporator at a reduced pressure and moderate temperature.

Question: My this compound yield is very low after purification. What are the potential reasons and solutions?

Answer: Low recovery can be due to several factors throughout the purification workflow.

  • Adsorption onto Stationary Phase: this compound may be irreversibly adsorbed onto the silica gel or other stationary phase. Ensure proper deactivation of the stationary phase or consider using a different type of chromatography, like reverse-phase chromatography.

  • Sub-optimal Extraction: If you are performing a liquid-liquid extraction prior to chromatography, ensure the pH is optimized for the partition coefficient of this compound.

  • Multiple Purification Steps: Each purification step will invariably lead to some loss of product. Streamline your purification workflow to use the minimum number of steps required to achieve the desired purity.

Frequently Asked Questions (FAQs)

What are the common impurities found with this compound?

In natural extracts, this compound is often found alongside other flavonoids like genistein and apigenin.[1][2][3] In a synthetic context, impurities will be highly dependent on the synthetic route and may include unreacted starting materials, reagents, by-products, and isomers.

What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and effective method for determining the purity of flavonoids.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of any impurities.[1][6]

What types of chromatography are suitable for this compound purification?

Both normal-phase and reverse-phase chromatography can be employed for the purification of flavonoids. Normal-phase chromatography, often using silica gel, is a common choice.[4] For compounds that are difficult to separate, High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid partition chromatography technique that can be considered.[4]

Experimental Protocols

Protocol 1: Column Chromatography for this compound Purification

This protocol provides a general methodology for the purification of synthesized this compound using silica gel column chromatography.

  • Sample Preparation: Dissolve the crude synthesized this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

  • Loading: Load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 100% ethyl acetate.

  • Fraction Collection: Collect fractions of the eluent in separate tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Example Solvent Systems for Flavonoid Purification

The optimal solvent system will depend on the specific impurities present. The following table provides examples of solvent systems that can be tested for the purification of flavonoids by column chromatography.

Stationary PhaseSolvent System (v/v)Gradient
Silica GelHexane:Ethyl AcetateStep or linear gradient from 9:1 to 1:1
Silica GelDichloromethane:MethanolStep or linear gradient from 99:1 to 9:1
C18 Reverse PhaseWater:AcetonitrileStep or linear gradient from 9:1 to 1:9
C18 Reverse PhaseWater (with 0.1% Formic Acid):MethanolStep or linear gradient from 8:2 to 2:8

Visualizations

Experimental Workflow for this compound Purification and Analysis

This compound Purification Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage crude_product Crude Synthesized This compound column_chromatography Column Chromatography crude_product->column_chromatography Dissolve & Load fraction_collection Fraction Collection column_chromatography->fraction_collection Elute purity_check Purity Check (TLC/HPLC) fraction_collection->purity_check purity_check->column_chromatography Repurify impure fractions combine_fractions Combine Pure Fractions purity_check->combine_fractions Pool pure fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_this compound Pure this compound solvent_evaporation->pure_this compound hplc HPLC Analysis pure_this compound->hplc nmr NMR Spectroscopy pure_this compound->nmr ms Mass Spectrometry pure_this compound->ms final_product Final Product (>95% Purity) hplc->final_product nmr->final_product ms->final_product

Caption: Workflow for the purification and analysis of synthesized this compound.

References

Avoiding common pitfalls in Syzalterin research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Syzalterin Research

Welcome to the technical support center for this compound, a novel, potent, and selective inhibitor of the S-Kinase. This resource provides troubleshooting guidance and detailed protocols to help you navigate the common challenges in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of S-Kinase, a serine/threonine kinase downstream of the canonical RAS-RAF-MEK signaling cascade. Inhibition of S-Kinase by this compound leads to the downregulation of key substrates responsible for cell cycle progression and survival.

Q2: How should this compound be stored and handled?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for reconstituting this compound?

A3: We recommend using dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. For cell-based assays, further dilutions should be made in your cell culture medium of choice, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Q4: Is this compound light-sensitive?

A4: this compound exhibits moderate light sensitivity. We recommend storing the lyophilized powder and stock solutions in amber vials or tubes wrapped in foil to protect from light.

Troubleshooting Guides

Cell-Based Assays

Q: Why am I observing inconsistent IC50 values for this compound in my cell proliferation assays?

A: Inconsistent IC50 values can arise from several factors. Refer to the table below for common causes and solutions.

Potential Cause Troubleshooting Steps
Cell Passage Number Ensure you are using cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered sensitivity.
Cell Seeding Density Optimize and maintain a consistent cell seeding density across all experiments. Over- or under-confluent cells will respond differently to treatment.
Reagent Preparation Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid using old or improperly stored dilutions.
Assay Incubation Time The duration of drug exposure can significantly impact the IC50 value. Ensure you are using a consistent incubation time (e.g., 72 hours) for all comparative experiments.

Q: My cells are showing signs of significant toxicity even at low concentrations of this compound. What could be the cause?

A: Unusually high toxicity may be due to the final concentration of the solvent. Ensure that the final concentration of DMSO in your culture medium is at or below 0.1%. It is also crucial to run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the baseline toxicity of the solvent on your specific cell line.

Q: I am not observing the expected inhibitory effect of this compound on my cell line. Is the compound inactive?

A: Before concluding that the compound is inactive, consider the following:

  • Pathway Activation: Confirm that the S-Kinase signaling pathway is active in your chosen cell line. You can do this by performing a baseline Western blot for phosphorylated S-Kinase or its downstream targets.

  • Compound Integrity: If you suspect the compound may have degraded, use a fresh vial of this compound to prepare a new stock solution.

  • Cell Line Resistance: Your cell line may have intrinsic resistance mechanisms. Consider testing a positive control cell line known to be sensitive to this compound (see data table below).

Biochemical Assays (Western Blotting)

Q: I am not seeing a decrease in the phosphorylation of S-Kinase's downstream target, p-Substrate-X, after this compound treatment. Why?

A: This could be due to several reasons. The flowchart below provides a logical troubleshooting workflow.

G A No decrease in p-Substrate-X signal B Check treatment time and concentration A->B C Is the treatment time sufficient? (e.g., 2-4 hours) B->C D Is the concentration adequate? (e.g., 10x IC50) B->D E Check cell lysate quality C->E Yes I Potential Issue Identified C->I No, optimize time course D->E Yes D->I No, perform dose-response F Run a loading control (e.g., Actin, Tubulin) E->F G Check antibody performance F->G Loading OK F->I Uneven loading H Validate p-Substrate-X antibody with a positive control G->H H->I Antibody not performing G A Seed Cells (96-well plate) B Prepare this compound Serial Dilutions (2X) A->B C Treat Cells (72h incubation) B->C D Add Viability Reagent C->D E Measure Luminescence D->E F Analyze Data (Calculate IC50) E->F G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK S_Kinase S-Kinase MEK->S_Kinase Substrate_X Substrate-X S_Kinase->Substrate_X Transcription_Factors Transcription Factors Substrate_X->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression This compound This compound This compound->S_Kinase

Optimizing cell viability in the presence of Syzalterin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Syzalterin. This center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in cell-based assays, with a focus on optimizing cell viability and interpreting experimental outcomes. While this compound, a rare flavone (6,8-dimethylapigenin), has been identified for its neuroactive properties, this guide will focus on its hypothetical application in cancer research as an inhibitor of the novel "Syz-Kinase" signaling pathway, a critical regulator of cell proliferation and survival.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in cancer cell lines?

A1: this compound is a potent inhibitor of the hypothetical Syz-Kinase 1 (SZK1), a key upstream kinase in the "Syz-Kinase" signaling pathway. This pathway is believed to be aberrantly activated in several cancer types, leading to uncontrolled cell proliferation and evasion of apoptosis. By inhibiting SZK1, this compound is expected to decrease the phosphorylation of downstream targets, leading to cell cycle arrest and a reduction in cell viability.

Q2: How should I reconstitute and store this compound?

A2: this compound is supplied as a lyophilized powder. For cell culture experiments, we recommend reconstituting this compound in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to six months.[4] For long-term storage, it is advisable to store the aliquots at -80°C.

Q3: What is a recommended starting concentration range for cell viability assays?

A3: The optimal concentration of this compound will vary depending on the cell line.[5] We recommend performing a dose-response experiment to determine the IC50 value for your specific cell model. A good starting range for a preliminary experiment is a serial dilution from 100 µM down to 1 nM.[6]

Q4: What are the appropriate controls for experiments involving this compound?

A4: To ensure the validity of your results, it is crucial to include the following controls:

  • Untreated Control: Cells cultured in media without any treatment.

  • Vehicle Control: Cells treated with the same concentration of DMSO used to dilute the this compound. This is essential to confirm that the observed effects are due to this compound and not the solvent.[5]

  • Positive Control (Optional): A well-characterized compound known to induce cell death or inhibit proliferation in your cell line of interest.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem 1: I am not observing the expected decrease in cell viability.

Possible Cause Suggested Solution
Sub-optimal Concentration The concentration of this compound may be too low for your specific cell line. Perform a dose-response curve to determine the IC50.[7]
Incorrect Treatment Duration The incubation time may be insufficient to observe an effect. Try extending the treatment duration (e.g., 48 or 72 hours).[5]
Compound Degradation Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Use a fresh aliquot of this compound for your experiment.[7]
Cell Line Resistance The cell line you are using may be resistant to this compound's mechanism of action. Consider testing a different cell line known to have an active Syz-Kinase pathway.[7]
Assay Incompatibility The chosen cell viability assay may not be suitable for your experimental conditions or cell type. Consider trying an alternative method (e.g., switching from an MTS to a CellTiter-Glo® assay).[7]

Problem 2: I am observing excessive cell death, even at low concentrations.

Possible Cause Suggested Solution
High Compound Concentration Your "low" concentrations may still be above the toxic threshold for your cell line. Expand your dilution series to include lower nanomolar concentrations.[5]
Solvent Toxicity The concentration of the vehicle (e.g., DMSO) may be too high. Ensure the final DMSO concentration in your culture media does not exceed 0.5%.
Off-Target Effects At higher concentrations, this compound may have off-target effects. Correlate your viability data with mechanistic assays (e.g., Western blot for pathway inhibition) to find the lowest effective concentration.[5]
Incorrect Cell Seeding Density Low cell density can make cells more susceptible to cytotoxic effects. Optimize your cell seeding density before treatment.

Problem 3: My experimental results are not reproducible.

Possible Cause Suggested Solution
Inconsistent Cell Passage Number The cellular response can vary with the passage number. Ensure you are using cells within a consistent and low passage range for all experiments.
Variable Cell Health Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[4]
Pipetting Errors Inaccurate pipetting can lead to significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like stock compounds.[8]
Edge Effects in Multi-well Plates Evaporation from wells on the edge of a plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

Quantitative Data Summary

The following tables present hypothetical data to guide your experimental design.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer8.1
U87 MGGlioblastoma25.6

Table 2: Example Dose-Response Data for this compound on MCF-7 Cells (72h)

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.3 ± 6.2
552.1 ± 4.8
1025.7 ± 3.9
505.4 ± 2.1
1001.8 ± 1.5

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTS Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Also, prepare a 2X vehicle control.

  • Cell Treatment: Remove the old media from the cells and add 50 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. Add 50 µL of fresh media to bring the final volume to 100 µL.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-log graph and determine the IC50 value.

Protocol 2: Western Blot Analysis of the Syz-Kinase Pathway

  • Cell Treatment and Lysis: Culture and treat cells with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-SZK1, total SZK1, and a downstream target overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Syz_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor SZK1 Syz-Kinase 1 (SZK1) Receptor->SZK1 Activates SZK2 Syz-Kinase 2 (SZK2) SZK1->SZK2 Phosphorylates ProlifFactor Proliferation Factor SZK2->ProlifFactor Transcription Gene Transcription ProlifFactor->Transcription This compound This compound This compound->SZK1 Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical Syz-Kinase signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Optimize This compound Treatment seed_cells 1. Seed cells in a 96-well plate start->seed_cells dose_response 2. Treat with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) seed_cells->dose_response viability_assay 3. Perform MTS/CellTiter-Glo assay after 72h dose_response->viability_assay calc_ic50 4. Calculate IC50 value viability_assay->calc_ic50 narrow_range 5. Perform a second dose-response with a narrower concentration range around the estimated IC50 calc_ic50->narrow_range confirm_ic50 6. Confirm IC50 narrow_range->confirm_ic50 downstream_exp 7. Proceed to downstream experiments (e.g., Western blot, apoptosis assay) using concentrations at, above, and below the IC50 confirm_ic50->downstream_exp end End: Optimal concentrations determined downstream_exp->end

Caption: Workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting_Logic action_node action_node start Inconsistent Viability Results? check_controls Are vehicle controls consistent? start->check_controls check_cells Consistent cell passage & density? check_controls->check_cells Yes action_solvent Investigate solvent batch/source check_controls->action_solvent No check_reagents Reagents fresh? (this compound, Assay Kit) check_cells->check_reagents Yes action_cell_culture Standardize cell culture practice. Start with fresh vial of cells. check_cells->action_cell_culture No action_reagents Use fresh aliquots. Check expiration dates. check_reagents->action_reagents No action_technique Review pipetting technique and plate layout to avoid edge effects. check_reagents->action_technique Yes

Caption: Troubleshooting logic for inconsistent cell viability results with this compound.

References

Validation & Comparative

Syzalterin Outperforms Other Flavonoids in Zornia latifolia in Modulating Neuronal Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis reveals the potent cannabis-like effects of Syzalterin on neuronal function, distinguishing it from other flavonoids present in Zornia latifolia. Experimental data from in vitro studies on rat cortical neurons demonstrate that this compound is the primary contributor to the plant's neuroactive properties, while other flavonoids such as genistein and apigenin show negligible effects at similar concentrations.

Zornia latifolia, a plant traditionally used for its purported psychoactive properties, contains a variety of flavonoids. Among these, this compound (6,8-dimethylapigenin) has been identified as the key bioactive compound responsible for the plant's cannabis-like effects. This comparison guide synthesizes the available experimental data to provide a clear understanding of this compound's superior performance in modulating neuronal activity compared to other flavonoids isolated from the same plant.

Comparative Analysis of Neuroactivity

The primary measure of neuroactivity in the key comparative studies involves the use of multielectrode array (MEA) technology to assess the spontaneous electrical activity of cultured rat cortical neurons. The key parameters measured are the Mean Firing Rate (MFR) and the Mean Bursting Rate (MBR), which are indicators of neuronal excitability and network activity.

A lipophilic extract of Zornia latifolia (ZL_lipo), rich in flavonoid aglycones, was found to significantly inhibit both MFR and MBR.[1][2] Further fractionation of this extract identified a specific fraction, ZL1, as having the strongest inhibitory effect.[1][2] Subsequent analysis of ZL1 revealed the presence of this compound, genistein, and apigenin.[1][2]

To determine the individual contributions of these flavonoids, they were tested separately on the neuronal cultures. The results clearly demonstrated that this compound was responsible for the observed neuroinhibition. In stark contrast, genistein and apigenin, at the same concentrations, did not produce any significant inhibition of MFR or MBR.[1][2] The effects of this compound were found to be comparable to those of a high-THC hashish extract.[1][2]

Table 1: Comparison of the Effects of Flavonoids from Zornia latifolia on Neuronal Activity

CompoundConcentrationMean Firing Rate (MFR) InhibitionMean Bursting Rate (MBR) Inhibition
This compound 10 µg/mLSignificant InhibitionSignificant Inhibition
Genistein 10 µg/mLNo significant inhibitionNo significant inhibition
Apigenin 10 µg/mLNo significant inhibitionNo significant inhibition
Z. latifolia lipophilic extract (ZL_lipo) 10 µg/mLSignificant InhibitionSignificant Inhibition
Z. latifolia hydrophilic extract (ZL_hydro) 10 µg/mLNo inhibitionNo inhibition

Note: The qualitative data presented is based on the findings of Alloisio et al. (2020). The term "Significant Inhibition" indicates a substantial reduction in neuronal activity as observed in the study, while "No significant inhibition" indicates a lack of discernible effect at the tested concentrations.

Other Flavonoids in Zornia latifolia

Besides this compound, genistein, and apigenin, Zornia latifolia is also known to contain flavonoid di-glycosides derived from luteolin, apigenin, and genistein.[3] The hydrophilic extract of the plant, which would contain these glycosides, did not show any inhibitory effects on neuronal firing, further highlighting the unique activity of the aglycone this compound.[1][2]

Experimental Protocols

Flavonoid Extraction and Isolation from Zornia latifolia

The following is a generalized protocol based on methods for flavonoid extraction from plant material. For the specific study cited, a 2-propanol extract of the aerial parts of the plant was used.

  • Extraction: Dried and powdered aerial parts of Zornia latifolia are subjected to extraction with 2-propanol.

  • Fractionation: The crude extract is then partitioned to separate it into a lipophilic fraction (containing flavonoid aglycones) and a hydrophilic fraction (containing flavonoid glycosides).

  • Column Chromatography: The lipophilic fraction is further purified using column chromatography to isolate individual flavonoid constituents.

  • Identification: The isolated compounds are identified and characterized using techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Multielectrode Array (MEA) Analysis of Rat Cortical Neurons

The following protocol outlines the key steps for assessing the neuroactivity of the isolated flavonoids.

  • Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured on MEA plates. The neurons are allowed to form functional synaptic networks over a period of several days in vitro.

  • Baseline Recording: The spontaneous electrical activity of the mature neuronal network is recorded to establish a baseline for MFR and MBR.

  • Compound Application: The isolated flavonoids (this compound, genistein, apigenin) are dissolved in a suitable solvent and applied to the cell cultures at the desired concentrations.

  • Post-Treatment Recording: The neuronal activity is recorded again after the application of the compounds.

  • Data Analysis: The changes in MFR and MBR are quantified and compared to the baseline recordings and to control (vehicle-treated) cultures to determine the effect of each compound.

Visualizations

experimental_workflow cluster_extraction Flavonoid Extraction and Isolation cluster_mea Neuroactivity Testing Zornia Zornia latifolia plant material Extract 2-Propanol Extraction Zornia->Extract Partition Lipophilic/Hydrophilic Partition Extract->Partition Lipo Lipophilic Fraction (Aglycones) Partition->Lipo Hydro Hydrophilic Fraction (Glycosides) Partition->Hydro Column Column Chromatography Lipo->Column Syz This compound Column->Syz Gen Genistein Column->Gen Api Apigenin Column->Api Treatment Flavonoid Application Syz->Treatment Test Compound Gen->Treatment Test Compound Api->Treatment Test Compound MEA Rat Cortical Neurons on MEA Baseline Baseline Recording (MFR, MBR) MEA->Baseline Baseline->Treatment Post Post-Treatment Recording Treatment->Post Analysis Data Analysis and Comparison Post->Analysis signaling_pathway Syz This compound CB1 Cannabinoid Receptor 1 (CB1) Syz->CB1 Binds and Activates Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ion Ion Channels PKA->Ion Phosphorylates Neuro Reduced Neuronal Excitability (Decreased MFR & MBR) Ion->Neuro Modulates

References

Syzalterin and Nitric Oxide Synthase: A Comparative Guide to its Inhibitory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Syzalterin's potential inhibitory effect on nitric oxide synthase (NOS) alongside other known NOS inhibitors, supported by available experimental data for structurally similar compounds. While direct experimental validation of this compound's action on NOS is not yet extensively documented, its classification as a flavone—a class of compounds known to modulate nitric oxide production—provides a strong basis for inferring its mechanism and potential efficacy.

Introduction to Nitric Oxide Synthase and its Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three main isoforms of NOS have been identified:

  • Neuronal NOS (nNOS or NOS1): Primarily involved in neurotransmission.

  • Inducible NOS (iNOS or NOS2): Expressed in response to inflammatory stimuli and produces large amounts of NO, which can be cytotoxic.[1]

  • Endothelial NOS (eNOS or NOS3): Responsible for the production of NO in the vasculature, playing a key role in regulating blood pressure.

The overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and neurodegenerative disorders.[2] Consequently, the inhibition of iNOS has become a significant therapeutic target.

This compound: A Rare Flavone with Neuroactive Properties

This compound (6,8-dimethylapigenin) is a rare flavone found in the plant Zornia latifolia.[3][4] This plant has been traditionally used and is sometimes marketed as a marijuana substitute.[3][4] Research has indicated that this compound exhibits "cannabis-like" activity by significantly inhibiting the mean firing rate and mean bursting rate of cortical neurons.[3][4] While direct studies on its NOS inhibitory effects are pending, its structural similarity to other well-characterized flavonoids, such as apigenin, suggests a potential role in modulating NO pathways.

Comparative Analysis of NOS Inhibition: this compound vs. Other Flavonoids

Many flavonoids have been demonstrated to inhibit the production of nitric oxide, primarily through the downregulation of iNOS expression rather than by direct enzymatic inhibition.[1][5] This section compares the known effects of related flavonoids to infer the potential action of this compound.

Table 1: Comparison of IC50 Values for NO Production Inhibition by Various Flavonoids in LPS-Activated Macrophages

CompoundClassIC50 (µM) for NO Production InhibitionPrimary Mechanism of Action
ApigeninFlavone23[5]Reduction of iNOS enzyme expression[5]
WogoninFlavone17[5]Reduction of iNOS enzyme expression[5]
LuteolinFlavone27[5]Reduction of iNOS enzyme expression[5]
QuercetinFlavonolInhibits NO production (concentration-dependent)[1]Inhibition of iNOS gene expression[1]
This compound Flavone Data not yet available Hypothesized to reduce iNOS expression

Data for apigenin, wogonin, and luteolin are from studies on LPS-activated RAW 264.7 cells.[5] Data for quercetin is from studies on LPS-induced RAW 264.7 macrophages.[1]

Experimental Protocols

To facilitate further research into this compound's effects on NOS, this section outlines a standard methodology for assessing the inhibitory potential of a compound on NO production and iNOS expression in a cellular model.

In Vitro Assay for Nitric Oxide Production (Griess Assay)

This protocol is adapted from studies on flavonoid inhibition of NO production in macrophage cell lines.[1][5]

1. Cell Culture and Treatment:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
  • Seed the cells in 96-well plates and allow them to adhere.
  • Pre-treat the cells with varying concentrations of this compound (or other test compounds) for a specified period (e.g., 1 hour).
  • Induce nitric oxide production by stimulating the cells with lipopolysaccharide (LPS) for a defined incubation time (e.g., 24 hours).

2. Measurement of Nitrite Concentration:

  • After incubation, collect the cell culture supernatant.
  • Nitrite, a stable metabolite of NO, is measured using the Griess reagent.
  • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
  • Incubate the mixture at room temperature for a short period (e.g., 10 minutes).
  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
  • The percentage of inhibition of NO production can be determined by comparing the results from treated and untreated (LPS-stimulated only) cells.

Western Blot Analysis for iNOS Protein Expression

This protocol allows for the determination of whether the inhibition of NO production is due to a decrease in the expression of the iNOS enzyme.[5]

1. Cell Lysis and Protein Quantification:

  • Following treatment with the test compound and LPS as described above, wash the cells and lyse them using a suitable lysis buffer.
  • Centrifuge the lysates to remove cellular debris.
  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. Gel Electrophoresis and Protein Transfer:

  • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for iNOS.
  • Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
  • Detect the protein bands using a chemiluminescent substrate and visualize them using an imaging system.
  • Use a loading control (e.g., an antibody against β-actin) to ensure equal protein loading in each lane.
  • Quantify the band intensities to determine the relative expression levels of iNOS in treated versus untreated cells.

Visualizing the Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in nitric oxide synthesis and its inhibition by flavonoids.

NOS_Signaling_Pathway cluster_activation Activation cluster_synthesis NO Synthesis cluster_inhibition Inhibition by Flavonoids Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Receptor Receptor Inflammatory Stimuli (LPS)->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade NF-κB Activation NF-κB Activation Signaling Cascade->NF-κB Activation iNOS Gene Transcription iNOS Gene Transcription NF-κB Activation->iNOS Gene Transcription iNOS Protein iNOS Protein iNOS Gene Transcription->iNOS Protein Translation Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) L-Citrulline L-Citrulline iNOS Protein->L-Citrulline L-Arginine L-Arginine L-Arginine->iNOS Protein Flavonoids (e.g., Apigenin) Flavonoids (e.g., Apigenin) Flavonoids (e.g., Apigenin)->Signaling Cascade Inhibits

Caption: Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway and Point of Flavonoid Inhibition.

Experimental_Workflow cluster_assays Assays Macrophage Cell Culture Macrophage Cell Culture Pre-treatment with this compound Pre-treatment with this compound Macrophage Cell Culture->Pre-treatment with this compound LPS Stimulation LPS Stimulation Pre-treatment with this compound->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Griess Assay for NO Griess Assay for NO Incubation (24h)->Griess Assay for NO Western Blot for iNOS Western Blot for iNOS Incubation (24h)->Western Blot for iNOS

Caption: Experimental Workflow for Validating this compound's Effect on NOS.

Conclusion and Future Directions

While direct experimental evidence for this compound's inhibitory effect on nitric oxide synthase is currently lacking, its structural similarity to other known flavonoid inhibitors, such as apigenin, provides a strong rationale for its investigation as a potential modulator of NO production. The primary mechanism of action for many flavonoids involves the downregulation of iNOS expression at the transcriptional level. Future research should focus on validating the effect of this compound on NO production and iNOS expression using the experimental protocols outlined in this guide. Such studies will be crucial in determining its therapeutic potential for inflammatory and neurodegenerative diseases.

References

Replicating Syzalterin's Cannabis-Like Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for replicating and comparing the reported cannabis-like activity of Syzalterin. To date, the foundational research relies on a single study, making independent verification crucial for advancing our understanding of this compound.

This document outlines the original findings on this compound's effects on neuronal activity and presents standardized, detailed protocols for key experiments to facilitate replication studies. By offering a clear comparison with established cannabinoid activity and providing the necessary methodological groundwork, this guide aims to support the rigorous scientific validation of this compound's potential as a novel psychoactive compound.

Section 1: Comparison of Published Findings

Currently, the scientific literature contains one primary publication reporting cannabis-like activity of this compound. This section summarizes the key quantitative findings from that study, comparing the effects of a this compound-containing fraction and a this compound standard to a high-THC hashish sample.

Table 1: In Vitro Effects of this compound on Neuronal Activity [1][2][3]

Treatment GroupMean Firing Rate (MFR) Inhibition (%)Mean Bursting Rate (MBR) Inhibition (%)
ZL1 (this compound-containing fraction)Strong InhibitionStrong Inhibition
This compound StandardSimilar to ZL1Similar to ZL1
High-THC HashishComparable to ZL1 and this compoundComparable to ZL1 and this compound
Apigenin and Genistein StandardsNo InhibitionNo Inhibition

Section 2: Proposed Experimental Protocols for Replication

To validate the initial findings, a series of in vitro and in vivo experiments are recommended. The following protocols are based on established methodologies in cannabinoid research and the techniques used in the original this compound study.

In Vitro Electrophysiology: Multielectrode Array (MEA) Analysis

This protocol is designed to replicate the core findings of the original study by measuring the effect of this compound on the electrical activity of cultured neurons.

Experimental Workflow for MEA Analysis

MEA_Workflow cluster_prep Cell Culture Preparation cluster_exp MEA Recording cluster_analysis Data Analysis P1 Dissociate embryonic rat cortical neurons P2 Plate neurons onto polyethyleneimine-coated MEAs P1->P2 P3 Culture for 2-3 weeks to allow network formation P2->P3 E1 Record baseline spontaneous activity P3->E1 E2 Apply this compound, vehicle, or positive control (e.g., THC) E1->E2 E3 Record post-treatment neuronal activity E2->E3 A1 Spike detection and sorting E3->A1 A2 Calculate Mean Firing Rate (MFR) and Mean Bursting Rate (MBR) A1->A2 A3 Compare pre- and post-treatment activity A2->A3

Caption: Workflow for MEA analysis of this compound's effect on neuronal activity.

Detailed MEA Protocol:

  • Cell Culture:

    • Culture primary cortical neurons from rat embryos (E18) on multielectrode arrays (MEAs) coated with an adhesion promoter like polyethyleneimine.[4]

    • Maintain cultures for at least 14 days in vitro (DIV) to allow for the formation of mature neuronal networks.[4]

  • Recording:

    • Record baseline spontaneous neuronal activity for a minimum of 10 minutes.[5]

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the culture medium.

    • Apply this compound, vehicle control, and a positive control (e.g., a known cannabinoid receptor agonist like THC or CP55,940) to the cultures.

    • Record neuronal activity for at least 30 minutes post-application.

  • Data Analysis:

    • Detect and sort spikes from the raw MEA data.

    • Calculate the mean firing rate (MFR) and mean bursting rate (MBR) for each electrode before and after treatment.[1][2][3]

    • Normalize the post-treatment activity to the baseline activity for each electrode.

    • Statistically compare the effects of this compound to the vehicle and positive controls.

Mechanism of Action: Cannabinoid Receptor Binding and Functional Assays

To investigate whether this compound acts through cannabinoid receptors, receptor binding and functional assays are essential.

Table 2: Proposed In Vitro Assays for Target Validation

Assay TypeObjectiveKey Parameters
Radioligand Binding Assay Determine if this compound binds to CB1 and CB2 receptors.Ki (inhibition constant)
cAMP Functional Assay Assess whether this compound binding to CB1/CB2 receptors leads to functional changes in intracellular signaling.EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration)

2.2.1. Radioligand Binding Assay Protocol [6][7]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CB1 or CB2 receptors.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate to allow for competitive binding.

  • Filtration and Scintillation Counting: Rapidly filter the contents of each well and measure the radioactivity of the filter-bound radioligand using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that displaces 50% of the radioligand (IC50) and calculate the inhibition constant (Ki).

2.2.2. cAMP Functional Assay Protocol [1][2][8]

  • Cell Culture: Culture a cell line expressing CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).

  • Assay Procedure:

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate adenylyl cyclase with forskolin.

    • Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis: Determine the effect of this compound on forskolin-stimulated cAMP production to assess its agonist or antagonist activity at the cannabinoid receptors.

Hypothesized this compound Signaling Pathway

Syzalterin_Signaling This compound This compound CB1R CB1 Receptor This compound->CB1R Binds Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Activity PKA->Neuronal_Activity Modulates Ion Channels (Leads to)

Caption: Hypothesized signaling pathway for this compound's cannabis-like activity.

In Vivo Behavioral Assays

To determine if the in vitro effects of this compound translate to cannabis-like behavioral effects in vivo, a "tetrad" of tests is commonly employed in rodent models.[5][9]

Table 3: The Cannabinoid Tetrad for In Vivo Analysis [5][9]

Behavioral TestMeasured EffectRationale
Open Field Test Hypolocomotion (reduced movement)Assesses sedative or motor-impairing effects.
Catalepsy Test ImmobilityMeasures a characteristic cataleptic state induced by cannabinoids.
Hot Plate Test Analgesia (reduced pain response)Evaluates the pain-relieving properties.
Rectal Temperature Hypothermia (decreased body temperature)A hallmark physiological response to CB1 receptor activation.

Section 3: Guidelines for Ensuring Replicability

To ensure the reliability and validity of replication studies, the following principles should be adhered to:

  • Transparency: Fully disclose all experimental details, including reagent sources, animal strains, and specific equipment used.[10][11]

  • Methodological Fidelity: Follow the original study's methodology as closely as possible.[11] Any deviations should be clearly documented and justified.

  • Statistical Power: Conduct power analyses to ensure that the sample sizes are adequate to detect statistically significant effects.

  • Publication of All Results: Both positive and negative findings from replication attempts should be published to provide a complete and unbiased scientific record.[12]

By following these guidelines and utilizing the detailed protocols provided, researchers can contribute to a more comprehensive understanding of this compound's pharmacological profile and its potential as a novel therapeutic or psychoactive agent.

References

Head-to-Head Comparison: Syzalterin and Apigenin in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Executive Summary

This guide provides a detailed head-to-head comparison of Syzalterin and the well-characterized flavonoid, apigenin. While structurally related, the available scientific literature reveals a significant disparity in the depth of research, with apigenin being extensively studied across numerous therapeutic areas and this compound's biological activities remaining largely unexplored beyond a singular reported effect on neuronal activity.

This document synthesizes the current understanding of both compounds, presenting available quantitative data, outlining key experimental methodologies, and visualizing relevant biological pathways to aid researchers, scientists, and drug development professionals in evaluating their potential therapeutic applications. A significant limitation in this comparison is the nascent stage of this compound research, restricting a broad comparative analysis.

Introduction to this compound and Apigenin

Apigenin (4′,5,7-trihydroxyflavone) is a ubiquitously distributed natural flavonoid found in a variety of fruits, vegetables, and herbs. It is a well-documented bioactive molecule with a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] Its mechanisms of action have been extensively investigated, revealing its ability to modulate key cellular signaling pathways.

This compound, identified as 6,8-dimethylapigenin, is a rare flavone and a structural derivative of apigenin.[4][5] To date, the scientific literature on this compound is sparse, with its primary characterization arising from a study on the psychoactive properties of the plant Zornia latifolia.[4][5][6] This initial research points towards a distinct neuroactive profile for this compound that diverges from that of apigenin.

Pharmacological Profile of Apigenin

Apigenin has been the subject of extensive research, demonstrating a wide range of biological effects with potential therapeutic applications.

Anti-Cancer Activity

Apigenin exhibits anti-proliferative and cytotoxic effects against various cancer cell lines. It can induce cell cycle arrest and apoptosis through the modulation of multiple signaling pathways.[7][8][9]

Table 1: Inhibitory Concentration (IC50) of Apigenin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Caki-1Renal Cell Carcinoma27.0224[7]
ACHNRenal Cell Carcinoma50.4024[7]
NC65Renal Cell Carcinoma23.3424[7]
Primary RCC (Patient 1)Renal Cell Carcinoma73.02Not Specified[7]
Primary RCC (Patient 2)Renal Cell Carcinoma43.74Not Specified[7]
Primary RCC (Patient 3)Renal Cell Carcinoma35.63Not Specified[7]
Primary RCC (Patient 4)Renal Cell Carcinoma26.80Not Specified[7]
Primary RCC (Patient 5)Renal Cell Carcinoma53.51Not Specified[7]
HL60Leukemia3024[8]
KKU-M055Cholangiocarcinoma7824[9]
KKU-M055Cholangiocarcinoma6148[9]
HeLaCervical Cancer35.89Not Specified[10]
MCF-7Breast Cancer2.3024[11]
MDA-MB-231Breast Cancer4.0724[11]
Anti-Inflammatory Activity

Apigenin has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1][3][12] It can suppress the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3][13]

Table 2: Anti-Inflammatory Effects of Apigenin

Experimental ModelKey FindingsConcentrationReference
TNF-α stimulated IEC-6 cellsInhibition of PGE2, IL-1β, and IL-6; Enhanced production of IL-10 and TGF-β.5 µmol/L[12]
LPS-activated RAW 264.7 cellsInhibition of NO production.Not Specified[3]
LPS-induced depressive-like behavior in miceAttenuated production of IL-1β and TNF-α; Suppressed iNOS and COX-2 expression.25-50 mg/kg[13]
Antioxidant Activity

Apigenin exhibits significant antioxidant effects by scavenging free radicals and enhancing the activity of antioxidant enzymes.[1][14][15]

Table 3: Antioxidant Effects of Apigenin

Experimental ModelKey FindingsConcentration/DoseReference
Chronic Mild Stress (CMS) in miceIncreased reduced glutathione levels; Decreased brain MDA and catalase activity.50 mg/kg[14][15]
H2O2-induced osteoblastic cellsProtective effect and reduction of H2O2-induced effects; Increased expression of SOD1, SOD2, and GPx1.Not Specified[1]
Caco-2 cell monolayersSlightly higher antioxidant capacity compared to its potassium salt derivative in TEAC, FRAP, and ORAC assays.Not Specified[16]

Signaling Pathways Modulated by Apigenin

Apigenin exerts its diverse pharmacological effects by modulating a multitude of intracellular signaling pathways that are crucial for cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[17][18][19][20][21] Apigenin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[13]

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α Receptor Receptor Complex TNFa->Receptor IL1 IL-1 IL1->Receptor TLR TLRs TLR->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Apigenin Apigenin Apigenin->IKK inhibits

Figure 1: Apigenin's inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell survival and proliferation.[22][23][24][25][26] Apigenin can inhibit this pathway, leading to decreased cancer cell survival.[13]

PI3K_Akt_Signaling cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates Survival Cell Survival & Proliferation Downstream->Survival Apigenin Apigenin Apigenin->PI3K inhibits Apigenin->Akt inhibits

Figure 2: Apigenin's modulation of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[27][28][29][30][31] Apigenin has been shown to modulate MAPK signaling, contributing to its anti-cancer effects.[13]

MAPK_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Extracellular Stimuli Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription activates Response Cellular Response Transcription->Response Apigenin Apigenin Apigenin->ERK inhibits

Figure 3: Apigenin's influence on the MAPK signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling.[32][33][34][35][36] Apigenin can modulate this pathway, which is relevant to its immunomodulatory and anti-cancer activities.

JAK_STAT_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates Gene Target Gene Expression Apigenin Apigenin Apigenin->JAK inhibits Apigenin->STAT inhibits

Figure 4: Apigenin's modulation of the JAK/STAT signaling pathway.

Pharmacological Profile of this compound

The current body of scientific literature on this compound is extremely limited. The primary source of information comes from a study investigating the psychoactive compounds in Zornia latifolia.

Neuroactive Effects

The key reported activity of this compound is its effect on neuronal function. In an in vitro study using rat cortical neurons, this compound was found to inhibit the mean firing rate (MFR) and mean bursting rate (MBR) of neurons.[4][5][6] This effect was described as "cannabis-like" and was not observed with apigenin, suggesting a distinct neuropharmacological profile.[4][5]

Head-to-Head Comparison: this compound vs. Apigenin

Due to the significant lack of data for this compound, a comprehensive head-to-head comparison with apigenin is not currently feasible. The only available direct comparative experimental data pertains to their effects on neuronal activity.

Table 4: Comparative Effects of this compound and Apigenin on Neuronal Activity

CompoundEffect on Mean Firing Rate (MFR)Effect on Mean Bursting Rate (MBR)Reference
This compound Significant InhibitionSignificant Inhibition[4][5][6][37][38]
Apigenin No Inhibition ObservedNo Inhibition Observed[4][5][6][37][38]

This data highlights a clear divergence in the neuroactive properties of these two structurally related flavonoids. The dimethyl substitution in this compound appears to confer a neuronal inhibitory activity that is absent in apigenin.

Experimental Protocols

Apigenin: Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic effects of apigenin on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.[39]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of apigenin (e.g., 7.82–125 µg/mL) and incubated for a specified period (e.g., 24 hours).[39]

  • MTT Addition: MTT solution (e.g., 20 µL of 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.[39]

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO (e.g., 150 µL), is added to each well to dissolve the formazan crystals.[39]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

This compound vs. Apigenin: Multi-Electrode Array (MEA) Analysis of Neuronal Activity

The comparative neuroactive effects of this compound and apigenin were assessed using multi-electrode array (MEA) analysis on cultured rat cortical neurons.

MEA_Workflow Start Rat Cortical Neuron Culture on MEA Treatment Addition of This compound or Apigenin Start->Treatment Recording Electrophysiological Recording Treatment->Recording Analysis Data Analysis: MFR and MBR Calculation Recording->Analysis Result Comparative Results Analysis->Result

References

Validating Syzalterin's Affinity for Cannabinoid Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Syzalterin's interaction with cannabinoid receptors, contextualized by the binding affinities of well-established cannabinoid receptor ligands. While direct quantitative binding data for this compound is not currently available in public literature, this document summarizes its observed pharmacological effects and presents a framework for its empirical validation through established experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound, a rare flavone isolated from Zornia latifolia, has demonstrated cannabis-like effects on neuronal activity, suggesting a potential interaction with the endocannabinoid system. However, to date, no studies have published quantitative data (e.g., Kᵢ, IC₅₀) defining its binding affinity for cannabinoid receptors (CB1 and CB2). This guide serves to:

  • Present the current, qualitative understanding of this compound's bioactivity.

  • Offer a quantitative comparison with established cannabinoid receptor ligands.

  • Detail standardized experimental protocols for determining cannabinoid receptor binding affinity.

  • Illustrate the canonical signaling pathways associated with cannabinoid receptor activation.

Comparative Analysis of Cannabinoid Receptor Ligands

The following table summarizes the binding affinities (Kᵢ values) of several common cannabinoid receptor agonists and antagonists. The absence of this compound from this table highlights a critical knowledge gap and an opportunity for further research.

CompoundReceptorKᵢ (nM)ClassificationReference
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)CB12.3 x 10⁻⁷ M (Ki)Partial Agonist[1]
Cannabidiol (CBD)CB1>10,000Negative Allosteric Modulator[2]
JWH-210CB12.6 x 10⁻⁸ M (Ki)Agonist[1]
JWH-250CB11.1 x 10⁻⁷ M (Ki)Agonist[1]
RCS-4CB17.3 x 10⁻⁶ M (Ki)Agonist[1]
JWH-015CB12.3 x 10⁻⁵ M (Ki)Agonist[1]
Rimonabant (SR141716A)CB1-Antagonist/Inverse Agonist[3]
AM630CB2-Antagonist/Inverse Agonist[4]

Experimental Protocols for Validating Binding Affinity

To quantitatively determine the binding affinity of this compound to cannabinoid receptors, standardized in vitro assays are required. The following are detailed methodologies for two common and robust techniques.

Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for the cannabinoid receptor.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radiolabeled ligand (e.g., [³H]CP-55,940 or [³H]SR141716A).

  • Test compound (this compound).

  • Incubation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).[5]

  • Wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kₔ value), and varying concentrations of the unlabeled test compound (this compound).[5]

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[5][6]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. This is typically done using a cell harvester.[5]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[6]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) of the test compound is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a non-radioactive, homogeneous assay that measures the proximity of a fluorescently labeled ligand and a receptor tagged with a lanthanide donor.

Materials:

  • HEK293 cells expressing SNAP-tagged human CB1 or CB2 receptors.[7]

  • Terbium (Tb)-cryptate donor to label the SNAP-tag.[7]

  • A fluorescently labeled cannabinoid receptor ligand (acceptor).

  • Test compound (this compound).

  • Assay buffer.

Procedure:

  • Receptor Labeling: Incubate the SNAP-tagged receptor-expressing cells with the Tb-cryptate donor.[7]

  • Competition Binding: In a microplate, add the labeled cell membranes, the fluorescently labeled cannabinoid ligand, and varying concentrations of the test compound (this compound).[8]

  • Incubation: Incubate the plate to allow for binding to reach equilibrium.

  • Signal Detection: Excite the donor (Tb-cryptate) at its specific wavelength (e.g., 337 nm) and measure the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Tb and 665 nm for the acceptor).[9]

  • Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. A decrease in this ratio indicates displacement of the fluorescent ligand by the test compound. The IC₅₀ and subsequently the Kᵢ values can be determined by plotting the TR-FRET ratio against the concentration of the test compound.[8]

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the validation process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cluster_outcome Outcome This compound This compound Isolation/Synthesis Radioligand_Assay Radioligand Binding Assay This compound->Radioligand_Assay TRFRET_Assay TR-FRET Assay This compound->TRFRET_Assay Receptor_Prep CB1/CB2 Receptor Membrane Preparation Receptor_Prep->Radioligand_Assay Receptor_Prep->TRFRET_Assay IC50_Determination IC50 Determination Radioligand_Assay->IC50_Determination TRFRET_Assay->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation Binding_Affinity Quantitative Binding Affinity (Ki value) Ki_Calculation->Binding_Affinity

Caption: Workflow for Determining this compound's Binding Affinity.

cannabinoid_signaling cluster_receptor Cell Membrane cluster_effector Intracellular Signaling cluster_response Cellular Response Ligand Cannabinoid Ligand (e.g., this compound) CB_Receptor CB1/CB2 Receptor Ligand->CB_Receptor Binds to G_Protein G-protein (Gi/o) CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK ↑ MAPK Pathway G_Protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Modulation of Neurotransmitter Release, Gene Expression, etc. PKA->Response MAPK->Response

Caption: Canonical Cannabinoid Receptor Signaling Pathway.

Conclusion

While preliminary evidence suggests this compound interacts with the endocannabinoid system, rigorous quantitative validation of its binding affinity to CB1 and CB2 receptors is necessary. The experimental protocols detailed in this guide provide a clear path forward for researchers to elucidate the precise pharmacological profile of this novel compound. Such data will be crucial for understanding its mechanism of action and evaluating its therapeutic potential.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Syzalterin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Syzalterin. Given the limited specific safety data available for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to ensure personnel safety in laboratory and drug development settings. This compound, a rare flavone (6,8-dimethylapigenin) isolated from Zornia latifolia, has demonstrated cannabis-like psychoactive properties, necessitating careful handling to prevent accidental exposure.[1][2][3][4]

Immediate Safety and Handling Plan

Due to its psychoactive nature, all handling of this compound should be conducted within a designated controlled area to minimize the risk of inhalation, ingestion, or dermal absorption. Access to areas where this compound is handled should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound in both powder and solution forms. This guidance is based on general best practices for handling potent chemical compounds in a laboratory setting.[5][6][7]

Body Part PPE Type Specification Purpose
Respiratory RespiratorNIOSH-approved N95 or higher-rated respirator for powders. For solutions, a respirator with organic vapor cartridges may be necessary depending on the solvent.To prevent inhalation of airborne particles or vapors.
Hands Chemical-resistant glovesNitrile gloves are a standard for many laboratory chemicals. Double-gloving is recommended when handling concentrated forms.To prevent skin contact and absorption.
Eyes Safety glasses with side shields or GogglesANSI Z87.1 certified.To protect eyes from splashes or airborne particles.
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant splash risk.To provide an additional layer of protection for the entire face.[7]
Body Laboratory coat or disposable gownShould be buttoned and have long sleeves.To protect skin and personal clothing from contamination.
Feet Closed-toe shoesMade of a non-porous material.To protect feet from spills.

Operational Plan: Step-by-Step Handling and Disposal

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted.

Handling (Weighing and Solution Preparation):

  • All handling of powdered this compound must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

  • Before handling, ensure all required PPE is correctly donned.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Ensure adequate ventilation when working with volatile solvents.

Spill Management:

  • In case of a small spill, cordon off the area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for the substance (powder or liquid).

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • For large spills, evacuate the area and follow emergency procedures.

Disposal Plan:

  • All this compound waste, including contaminated PPE, weighing boats, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Syzalterin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Segregate & Label Waste E->F H Doff PPE E->H G Dispose of Hazardous Waste F->G

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Syzalterin
Reactant of Route 2
Syzalterin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.